N-Hydroxysuccinimidyl acetoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVNIGJPPFYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408543 | |
| Record name | N-Hydroxysuccinimidyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-71-6 | |
| Record name | N-Hydroxysuccinimidyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Hydroxysuccinimidyl Acetoacetate: A Dual-Functionality Reagent for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a heterobifunctional crosslinking reagent that offers a two-step strategy for the modification and functionalization of biomolecules. Its N-hydroxysuccinimide (NHS) ester group provides a reactive handle for covalent attachment to primary amines on proteins and other biomolecules, forming stable amide bonds. The unique feature of this reagent is its acetoacetate moiety, which introduces a versatile secondary functionality. This acetoacetate group can act as a chelator for metal ions, enabling applications in imaging, diagnostics, and purification, or it can be used for subsequent covalent modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data for its use in bioconjugation and subsequent functionalization.
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic probes, and tools for studying biological processes. N-hydroxysuccinimide esters are among the most widely used reagents for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This compound distinguishes itself by incorporating a secondary reactive group, the acetoacetate moiety, in addition to the amine-reactive NHS ester. This dual functionality allows for a sequential approach to bioconjugation, where a biomolecule is first labeled via the NHS ester, and then the introduced acetoacetate group is utilized for further modifications.
The acetoacetate group is a β-dicarbonyl compound that can exist in equilibrium with its enol tautomer. This structure allows it to act as a bidentate ligand, capable of chelating divalent and trivalent metal ions. This property is particularly useful for applications requiring the attachment of metal ions for imaging (e.g., MRI contrast agents, radiometals for PET/SPECT), affinity purification (immobilized metal affinity chromatography - IMAC), or for studying the role of metal ions in biological systems.
This technical guide will delve into the chemical properties, synthesis, and practical applications of this compound, providing researchers with the necessary information to effectively utilize this versatile reagent in their work.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 139549-71-6 | [1] |
| Molecular Formula | C₈H₉NO₅ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 122-124 °C | |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [1] |
| Stability | Stable under dry conditions; sensitive to moisture and hydrolysis. | [1] |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and commonly used method for the synthesis of similar NHS esters involves the reaction of the corresponding carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent. A more direct route for NHS-acetoacetate would be the reaction of diketene with N-hydroxysuccinimide.
Proposed Synthetic Protocol via Diketene
This protocol is based on the known reactivity of diketene with nucleophiles.
Materials:
-
N-Hydroxysuccinimide (NHS)
-
Diketene
-
Anhydrous, amine-free solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve N-Hydroxysuccinimide in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of diketene to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Note: Diketene is a reactive and hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Experimental Protocols for Bioconjugation
The primary application of this compound is the labeling of biomolecules containing primary amines. The following is a general protocol for the conjugation of NHS-acetoacetate to a protein.
Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer pH 8.3-8.5).
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
NHS-acetoacetate Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-25 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-acetoacetate solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction is pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-acetoacetate.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. Alternatively, dialysis can be used.
-
Characterization: The extent of labeling can be determined using mass spectrometry to measure the mass shift of the modified protein.
References
N-Hydroxysuccinimidyl Acetoacetate: A Technical Guide to its Mechanism of Action for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxysuccinimidyl (NHS) esters are powerful reagents for the covalent modification of proteins, primarily targeting primary amines on lysine residues and the N-terminus. N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a specific NHS ester that introduces an acetoacetyl group onto proteins. This modification, known as acetoacetylation, is of growing interest in chemical biology and drug development due to its unique chemical properties, including the potential for reversible modification. This technical guide provides a comprehensive overview of the mechanism of action of NHS-acetoacetate, including the chemical reaction, influencing factors, stability of the resulting linkage, and detailed experimental protocols for its use in protein modification.
Introduction to this compound
This compound is an amine-reactive chemical modification reagent. It consists of an acetoacetic acid moiety activated with an N-hydroxysuccinimide ester. This activation renders the carboxyl group of acetoacetic acid highly susceptible to nucleophilic attack by primary amines present on proteins.
Chemical Properties:
| Property | Value |
| Chemical Name | This compound[1][2] |
| Alternate Names | 2,5-dioxoazolidinyl 3-oxobutanoate[2] |
| CAS Number | 139549-71-6[1][2] |
| Molecular Formula | C₈H₉NO₅[1][2] |
| Molecular Weight | 199.16 g/mol [1][2] |
| Appearance | Solid[1] |
| Melting Point | 122-124 °C[1] |
| Storage | 2-8 °C[1] |
Mechanism of Action: Acetoacetylation of Proteins
The core mechanism of NHS-acetoacetate involves the acylation of primary amines on a protein. The primary targets are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.
The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: Reaction mechanism of NHS-acetoacetate with a primary amine on a protein.
Factors Influencing the Acetoacetylation Reaction
Several factors can influence the efficiency and specificity of the acetoacetylation reaction. Careful control of these parameters is crucial for successful protein modification.
pH
The pH of the reaction buffer is the most critical factor.[3] The primary amine on the protein must be in its unprotonated, nucleophilic state to react with the NHS ester. The pKa of the ε-amino group of lysine is around 10.5, while the pKa of the N-terminal α-amino group is typically between 7 and 8.
-
Optimal pH: A pH range of 8.3-8.5 is generally optimal for the reaction of NHS esters with primary amines.[3] At this pH, a sufficient fraction of the lysine amino groups are deprotonated to react efficiently.
-
Side Reactions: At pH values above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired acetoacetylated protein.[3]
Table 1: Theoretical Effect of pH on Amine Reactivity and NHS-Ester Hydrolysis
| pH | Relative Amine Reactivity | NHS-Ester Stability | Overall Reaction Efficiency |
| < 7.0 | Low | High | Low |
| 7.0 - 8.0 | Moderate | Moderate | Moderate |
| 8.3 - 8.5 | High | Moderate | Optimal |
| > 9.0 | High | Low | Decreased |
Molar Ratio of Reagents
The molar ratio of NHS-acetoacetate to the protein will determine the extent of modification. A higher molar excess of the NHS ester will lead to a higher degree of labeling. For targeted modification of a single or a few sites, a lower molar ratio should be used, and the reaction should be carefully monitored.
Temperature and Incubation Time
The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can be used to minimize protein degradation, but will require longer incubation times.
Buffer Composition
The reaction buffer should not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS-acetoacetate. Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are commonly used.
Stability and Reversibility of the Acetoacetyl Group
The resulting acetoacetylated protein contains a β-keto amide linkage. While amide bonds are generally stable, the acetoacetyl group has unique chemical properties.
Stability
The stability of the acetoacetyl-lysine linkage is an important consideration. While specific data for this linkage is limited, it is generally considered stable under physiological conditions. However, the presence of the β-keto group can make the α-protons acidic and potentially susceptible to cleavage under certain conditions.
Table 2: General Stability of Acetoacetylated Proteins
| Condition | Stability | Notes |
| Physiological pH (7.4) | Generally Stable | - |
| Acidic pH (< 4) | Potentially Labile | Susceptible to hydrolysis |
| Basic pH (> 10) | Potentially Labile | Susceptible to hydrolysis and other reactions |
| Presence of Nucleophiles | Potentially Reactive | The ketone can react with nucleophiles like hydroxylamine |
Note: This table is based on the general chemical properties of β-keto amides. Detailed stability studies on acetoacetylated proteins are not widely available.
Reversibility
A key feature of acetoacetylation is its potential for reversibility. The acetoacetyl group can be removed under specific conditions, which is a significant advantage for applications where transient modification is desired. Treatment with nucleophiles such as hydroxylamine can cleave the acetoacetyl group, regenerating the free amine on the protein.
Caption: Reversibility of protein acetoacetylation.
Experimental Protocols
The following are generalized protocols for the acetoacetylation of a protein using NHS-acetoacetate. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Experimental Workflow
Caption: General experimental workflow for protein acetoacetylation.
Step-by-Step Procedure
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using a desalting column.
-
-
NHS-Acetoacetate Preparation:
-
Immediately before use, prepare a stock solution of NHS-acetoacetate in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
-
Acetoacetylation Reaction:
-
Add the desired molar excess of the NHS-acetoacetate solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Acetoacetylated Protein:
-
Remove excess, unreacted NHS-acetoacetate and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by Bradford assay or A280).
-
Determine the degree of labeling using methods such as mass spectrometry.
-
Conclusion
This compound is a valuable tool for the modification of proteins, enabling the introduction of an acetoacetyl group onto primary amines. The reaction is governed by well-understood principles of NHS ester chemistry, with pH being a critical parameter for achieving optimal results. The resulting acetoacetylated proteins are generally stable, with the added advantage of potential reversibility. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NHS-acetoacetate in their studies, paving the way for new applications in drug development and fundamental biological research.
References
An In-depth Technical Guide to N-Hydroxysuccinimidyl Acetoacetate for the Introduction of Acetoacetyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxysuccinimidyl (NHS) esters are among the most common and versatile reagents for covalently modifying proteins and other biomolecules.[1][2][3] Specifically, N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) serves as an efficient tool for introducing acetoacetyl groups onto primary amines, such as the N-terminus of a polypeptide chain or the ε-amine of lysine residues.[1][3] This modification installs a bioorthogonal handle—the acetoacetyl group—which contains a reactive β-dicarbonyl moiety. This functional group can subsequently be used for a variety of bioconjugation strategies, including metal chelation, formation of stable heterocyclic rings with hydrazines or hydroxylamines, and other "click chemistry" applications.[4][5] This guide provides a comprehensive overview of the synthesis of NHS-acetoacetate, its reaction mechanism with biomolecules, detailed experimental protocols for protein modification, and a summary of its applications in research and drug development.[6][7][8]
Synthesis and Properties of this compound
N-Hydroxysuccinimide esters are broadly synthesized by activating a carboxylic acid in the presence of N-hydroxysuccinimide (NHS).[2] While various coupling agents like carbodiimides can be used, other methods involving reagents such as triphosgene or triphenylphosphine/iodine have also been developed to generate these activated esters in high yields.[9][10] The synthesis of NHS-acetoacetate typically involves the reaction of a suitable acetoacetic acid precursor with NHS. The resulting NHS-acetoacetate is an amine-reactive compound that provides a straightforward method for introducing the versatile acetoacetyl functional group.
Mechanism of Acetoacetylation
NHS-acetoacetate reacts with primary amines in a pH-dependent manner.[1][11] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 8.0 and 8.5.[1][11][12] At lower pH, the amine is protonated and non-nucleophilic, preventing the reaction. At higher pH, the NHS ester is susceptible to rapid hydrolysis, which reduces the overall yield of the desired conjugate.[1][11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. The different uses of bioconjugation at the CER Groupe - Knok [cergroupe.be]
- 8. susupport.com [susupport.com]
- 9. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
An In-depth Technical Guide to Protein Acetoacetylation: A Key Post-Translational Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein acetoacetylation, a recently discovered post-translational modification (PTM), is emerging as a critical regulatory mechanism linking cellular metabolism to a diverse array of biological processes. This technical guide provides a comprehensive overview of protein acetoacetylation, from its fundamental mechanisms to its functional consequences and the experimental methodologies used for its investigation. We delve into the enzymatic and non-enzymatic pathways of acetoacetylation, the key "writer" and "eraser" enzymes, and the impact of this modification on protein function, particularly in the context of histones and the tumor suppressor p53. This guide also offers detailed experimental protocols for the detection and quantification of acetoacetylated proteins and summarizes the current quantitative knowledge in this rapidly evolving field.
Introduction to Protein Acetoacetylation
Protein acetoacetylation is the covalent addition of an acetoacetyl group to the ε-amino group of a lysine residue. This modification is intrinsically linked to cellular metabolism, as it utilizes acetoacetyl-CoA, a key intermediate in fatty acid oxidation and ketone body metabolism.[1] The discovery of protein acetoacetylation has expanded our understanding of how metabolic states can directly influence cellular signaling and gene regulation.
This modification can occur through both enzymatic and non-enzymatic mechanisms. Enzymatic acetoacetylation is catalyzed by lysine acetyltransferases (KATs) that exhibit broader substrate specificity, while non-enzymatic acetoacetylation can occur spontaneously in environments with high concentrations of acetoacetyl-CoA, such as the mitochondrial matrix.[2][3]
The Machinery of Acetoacetylation
The levels of protein acetoacetylation are dynamically regulated by the interplay of "writer" and "eraser" enzymes.
-
Writers (Acetoacetyltransferases): Several known lysine acetyltransferases (KATs) have been shown to possess acetoacetyltransferase activity. Notably, the ubiquitously expressed transcriptional co-activators p300/CBP , GCN5 (General Control Nonderepressible 5) , and PCAF (p300/CBP-associated factor) have been identified as major writers of acetoacetylation.[1][4] These enzymes utilize acetoacetyl-CoA as a donor molecule to modify lysine residues on target proteins.
-
Erasers (Deacetoacetylases): The removal of the acetoacetyl group is catalyzed by certain members of the histone deacetylase (HDAC) family. Specifically, HDAC3 , a class I HDAC, has been identified as a robust deacetoacetylase.[1] The sirtuin family of NAD+-dependent deacetylases may also play a role in reversing this modification, given their known activity on other short-chain acylations.
Signaling and Metabolic Context
The prevalence of protein acetoacetylation is tightly linked to the metabolic state of the cell, particularly the availability of acetoacetyl-CoA.
Conditions that lead to an increase in fatty acid oxidation and ketogenesis, such as fasting or a ketogenic diet, can elevate the intracellular concentration of acetoacetyl-CoA, thereby promoting protein acetoacetylation. This direct link between metabolism and a post-translational modification provides a rapid mechanism for cells to adapt their proteome in response to nutrient availability.
Functional Consequences of Protein Acetoacetylation
Protein acetoacetylation can modulate protein function in several ways, including altering enzymatic activity, influencing protein-protein interactions, and affecting protein stability.
Histone Acetoacetylation and Gene Regulation
Similar to histone acetylation, acetoacetylation of histone lysine residues can neutralize their positive charge, which is thought to weaken the interaction between histones and DNA. This can lead to a more open chromatin structure, facilitating gene transcription.[4][5][6] Acetoacetylation has been identified on multiple histone sites, suggesting a role in epigenetic regulation.[1]
Acetoacetylation of Non-Histone Proteins
A growing number of non-histone proteins have been identified as targets of acetoacetylation.
-
p53: The tumor suppressor protein p53 is a key target of acetoacetylation. Acetoacetylation of p53 at specific lysine residues can modulate its transcriptional activity and influence its ability to induce cell cycle arrest or apoptosis.[4] The interplay between acetoacetylation and other PTMs on p53, such as phosphorylation and ubiquitination, adds another layer of complexity to its regulation.[6][7][8]
-
Metabolic Enzymes: Many enzymes involved in central carbon metabolism are acetoacetylated. This modification can directly impact their catalytic activity, providing a feedback mechanism to regulate metabolic fluxes in response to changes in nutrient status.[9][10]
Quantitative Data on Protein Acetoacetylation
Proteomic studies have begun to map the landscape of protein acetoacetylation. A study in HEK293T cells identified 139 lysine acetoacetylation sites on 85 proteins, highlighting the prevalence of this modification.[1]
| Protein | UniProt ID | Acetoacetylation Site(s) | Cellular Function | Reference |
| Histone H3.1 | P68431 | K18, K23, K27, K36 | Chromatin organization, Gene regulation | [1][4] |
| Histone H4 | P62805 | K31, K44, K77, K79 | Chromatin organization, Gene regulation | [1][4] |
| Histone H2A type 1-B/E | P0C0S8 | K9, K13, K15 | Chromatin organization, Gene regulation | [1][4] |
| Histone H2B type 1-C/E/F/G/I | P62807 | K5, K12, K15, K20 | Chromatin organization, Gene regulation | [1][4] |
| p53 | P04637 | K370 | Tumor suppression, Transcription regulation | [4] |
| BAZ1A | Q9NRL2 | K1388, K1403 | Chromatin remodeling | [11] |
| SMARCC2 | Q8T9F3 | K548 | Chromatin remodeling | [11] |
| SF3B1 | O75533 | K693 | RNA splicing | [11] |
| HDAC1 | Q13547 | K411 | Gene regulation, Deacetylation | [11] |
| MTA2 | O94776 | K571 | Chromatin remodeling | [11] |
| HMGA2 | P52926 | K12 | Chromatin architecture | [11] |
| LDHA | P00338 | K318 | Glycolysis | [11] |
Note: This table represents a selection of identified acetoacetylated proteins and is not exhaustive.
Experimental Protocols
Detection of Acetoacetylated Proteins by Western Blot
This protocol describes the detection of acetoacetylated proteins in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: Pan-anti-acetoacetyl-lysine antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the pan-anti-acetoacetyl-lysine antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and image the blot using a chemiluminescence detection system.
Enrichment of Acetoacetylated Peptides for Mass Spectrometry
Due to the low stoichiometry of many PTMs, enrichment is often necessary for their detection by mass spectrometry.
Materials:
-
Protein lysate.
-
DTT, Iodoacetamide.
-
Trypsin.
-
Anti-acetoacetyl-lysine antibody-conjugated beads (or a pan-acetyl-lysine antibody that cross-reacts).
-
Wash buffers (e.g., PBS with low concentration of detergent).
-
Elution buffer (e.g., 0.1% TFA).
-
C18 desalting columns.
Procedure:
-
Protein Digestion: Reduce and alkylate the protein lysate, followed by digestion with trypsin overnight.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 column.
-
Immunoprecipitation: Incubate the desalted peptides with anti-acetoacetyl-lysine antibody-conjugated beads to enrich for acetoacetylated peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched acetoacetylated peptides from the beads using an acidic elution buffer.
-
Desalting: Desalt the eluted peptides using a C18 column.
-
Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS.
In Vitro Acetoacetylation Assay
This protocol allows for the enzymatic acetoacetylation of a purified protein substrate.
Materials:
-
Purified recombinant histone acetyltransferase (e.g., p300 or GCN5).
-
Purified protein substrate.
-
Acetoacetyl-CoA.
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
SDS-PAGE loading buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the HAT assay buffer, the purified protein substrate, and the recombinant acetyltransferase.
-
Initiate Reaction: Add acetoacetyl-CoA to the reaction mixture to initiate the acetoacetylation reaction.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an anti-acetoacetyl-lysine antibody.
Crosstalk with Other Post-Translational Modifications
Lysine residues are targets for a variety of PTMs, including acetylation, ubiquitination, methylation, and SUMOylation. The presence of one modification can preclude or promote the addition of another, leading to a complex regulatory "crosstalk." Acetoacetylation is likely to engage in such crosstalk, competing with other modifications for the same lysine residue and thereby influencing the ultimate functional outcome for the protein.[7][8][12] For example, on p53, the same lysine residues that are acetoacetylated can also be ubiquitinated, suggesting a competitive relationship that could regulate p53 stability.[4]
Future Directions and Conclusion
The field of protein acetoacetylation is still in its infancy, but the initial findings highlight its importance as a key regulatory PTM. Future research will likely focus on:
-
Expanding the Acetoacetylome: Identifying a more comprehensive list of acetoacetylated proteins and their specific modification sites across different cell types and conditions.
-
Functional Characterization: Elucidating the precise functional consequences of acetoacetylation on a wider range of proteins.
-
Stoichiometry and Dynamics: Quantifying the stoichiometry of acetoacetylation and understanding its dynamic regulation in response to various stimuli.
-
Therapeutic Targeting: Exploring the potential of targeting the enzymes that regulate acetoacetylation for the treatment of metabolic diseases and cancer.
References
- 1. Early Evidence Base | EMBO [eeb.embo.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Role of Mitochondrial Non-Enzymatic Protein Acylation in Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine acetylation: codified crosstalk with other posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-enzymatic N-acetylation of Lysine Residues by AcetylCoA Often Occurs via a Proximal S-acetylated Thiol Intermediate Sensitive to Glyoxalase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Role of Acetylation in Metabolic Regulation - Creative Proteomics [creative-proteomics.com]
- 10. Acetylation of Metabolic Enzymes Coordinates Carbon Source Utilization and Metabolic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation [elifesciences.org]
- 12. researchgate.net [researchgate.net]
The Emerging Landscape of Protein Acetoacetylation: A Technical Guide for Researchers
A comprehensive overview of the discovery, regulation, and biological significance of lysine acetoacetylation (Kacac), a novel post-translational modification linking ketone body metabolism to cellular regulation.
Introduction
Protein acetoacetylation is a recently discovered, evolutionarily conserved post-translational modification (PTM) where an acetoacetyl group is covalently attached to the ε-amino group of a lysine residue.[1][2] This modification, fueled by the ketone body metabolite acetoacetate, establishes a direct link between cellular metabolic states and the regulation of protein function.[1][3] The identification of specific "writer," "eraser," and "regulator" enzymes for lysine acetoacetylation (Kacac) has unveiled a dynamic regulatory network with profound implications for cellular processes ranging from gene expression to signaling pathways.[3][4] This technical guide provides an in-depth exploration of the biological significance of protein acetoacetylation, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms governing this modification, summarize key quantitative data, provide detailed experimental protocols for its detection and characterization, and visualize the intricate signaling pathways and experimental workflows involved.
The Acetoacetylation Machinery: Writers, Erasers, and Regulators
The levels of protein acetoacetylation are dynamically controlled by the interplay of enzymes that add, remove, and regulate the availability of the acetoacetyl group.
Writers (Acetoacetyltransferases): The enzymes responsible for transferring the acetoacetyl group from acetoacetyl-CoA to lysine residues are known as lysine acetoacetyltransferases. In vitro studies have identified the histone acetyltransferases (HATs) p300, GCN5, and PCAF as potent acetoacetyltransferases.[3][4]
Erasers (Deacetoacetylases): The removal of the acetoacetyl group from lysine residues is catalyzed by lysine deacetoacetylases. In vivo and in vitro experiments have demonstrated that the class I histone deacetylase HDAC3 possesses de-acetoacetylation activity.[3][4]
Regulators: The cellular levels of acetoacetylation are intrinsically linked to the availability of acetoacetyl-CoA. Acetoacetyl-CoA synthetase (AACS) is a key enzyme that converts acetoacetate into acetoacetyl-CoA, thereby acting as a crucial regulator of cellular Kacac levels.[3][4]
Quantitative Proteomics of Acetoacetylation
Proteomic analyses have begun to uncover the extent of acetoacetylation in the proteome. A comprehensive study in HEK293T cells identified a significant number of acetoacetylated proteins and sites, providing the first global view of the lysine acetoacetylome.
| Study Organism/Cell Line | Number of Identified Acetoacetylated Proteins | Number of Identified Acetoacetylation Sites | Reference |
| Human (HEK293T cells) | 85 | 139 | [3][4] |
| Mammalian Histones | Histones (various) | 33 | [2] |
Biological Significance of Protein Acetoacetylation
emerging evidence suggests that protein acetoacetylation plays a crucial role in various cellular processes, including chromatin organization, gene expression, and the regulation of signaling pathways.
Regulation of Gene Expression
A significant portion of acetoacetylated proteins are found in the nucleus and are associated with chromatin and its regulation.[3] The acetoacetylation of histones at specific lysine residues can potentially alter chromatin structure and influence gene transcription.[2] Furthermore, several key proteins involved in gene expression, such as the tumor suppressor p53 and the histone variant H2A.Z , have been identified as targets of acetoacetylation.[3] Acetoacetylation of p53 at K370 may influence its activation or repression, thereby affecting cellular responses to DNA damage or stress.[3] Similarly, acetoacetylation of H2A.Z at K4 could potentially impair its acetylation by GCN5, which is important for RNA polymerase II recruitment and gene transactivation.[3]
Crosstalk with Other Post-Translational Modifications
Lysine acetoacetylation can engage in crosstalk with other PTMs, creating a complex regulatory code. Many identified acetoacetylation sites are also known to be modified by other acylations, as well as ubiquitination and methylation.[3] This suggests that different PTMs may compete for the same lysine residue, leading to intricate regulatory outcomes. For example, the interplay between acetoacetylation and β-hydroxybutyrylation (Kbhb), another ketone body-derived PTM, is an area of active investigation.[3]
Regulation of Signaling Pathways
Transcriptomic analysis following acetoacetate treatment has revealed significant changes in the expression of genes involved in key signaling pathways, suggesting a regulatory role for acetoacetylation in cellular signaling.
-
MAPK Signaling Pathway: Gene set enrichment analysis has shown an association between acetoacetate-induced changes in gene expression and the MAPK signaling pathway.[3] While the direct acetoacetylation of MAPK pathway components is yet to be fully elucidated, the acetylation of MAPK phosphatase-1 (MKP-1) by p300 has been shown to enhance its interaction with p38, leading to the interruption of MAPK signaling.[5][6] This provides a potential mechanism for how acylation can modulate this critical pathway.
-
Calcium Signaling Pathway: Upregulated genes following acetoacetate treatment are also enriched in the calcium signaling pathway.[3] Acetylation has been shown to stabilize calmodulin, a key calcium signaling protein, and impact its interactions.[7] This suggests that acetoacetylation could similarly influence the function of proteins involved in calcium homeostasis and signaling.
Experimental Protocols
Detection of Protein Acetoacetylation
1. Chemo-immunological Western Blot for Detecting Acetoacetylated Proteins
This method utilizes a chemical reduction step to convert lysine acetoacetylation (Kacac) into lysine β-hydroxybutyrylation (Kbhb), which can then be detected using a commercially available anti-Kbhb antibody.[3][4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Sodium borohydride (NaBH₄) solution (freshly prepared in PBS, pH 8.0)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Kbhb antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Protein Extraction: Lyse cells in lysis buffer, quantify protein concentration, and normalize samples.
-
Reduction of Acetoacetylation: To 20-50 µg of protein lysate, add freshly prepared NaBH₄ solution to a final concentration of 100 mM. Incubate for 30 minutes at 4°C with gentle agitation.
-
Quench Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-Kbhb primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
2. Enrichment and Mass Spectrometry Analysis of Acetoacetylated Peptides
This protocol describes the enrichment of acetoacetylated peptides from a complex protein digest followed by identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Lysis buffer with protease and deacetylase inhibitors
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
C18 solid-phase extraction (SPE) cartridges
-
Anti-acetyl-lysine (Ac-K) antibody-conjugated beads (or a pan-specific antibody that recognizes the reduced Kacac)
-
Enrichment buffer (e.g., MOPS buffer with NaCl)
-
Wash buffers
-
Elution buffer (e.g., 0.15% trifluoroacetic acid)
-
LC-MS/MS system
Protocol:
-
Protein Digestion:
-
Lyse cells and quantify protein.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Acidify the peptide solution and desalt using a C18 SPE cartridge.
-
-
Immunoaffinity Enrichment of Acetoacetylated Peptides:
-
Incubate the desalted peptides with anti-Ac-K antibody-conjugated beads overnight at 4°C.
-
Wash the beads extensively with enrichment buffer and then with wash buffers of decreasing salt concentration.
-
Elute the enriched acetoacetylated peptides from the beads using an acidic elution buffer.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify lysine acetoacetylation (+84.021 Da) as a variable modification.
-
Perform downstream bioinformatics analysis to identify acetoacetylated proteins and sites, and to perform functional enrichment analysis.
-
In Vitro Enzyme Assays
1. In Vitro Acetoacetylation Assay with p300/GCN5
This assay measures the ability of p300 or GCN5 to acetoacetylate a histone substrate in the presence of acetoacetyl-CoA.
Materials:
-
Recombinant p300 or GCN5 enzyme
-
Histone H3 substrate
-
Acetoacetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Kbhb antibody (for use with the chemo-immunological detection method)
Protocol:
-
Set up the reaction mixture containing HAT assay buffer, histone H3, and recombinant p300 or GCN5.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Perform the chemo-immunological detection method as described above to visualize the acetoacetylated histone H3 by Western blot.
2. In Vitro Deacetoacetylation Assay with HDAC3
This assay measures the ability of HDAC3 to remove the acetoacetyl group from an acetoacetylated peptide substrate.
Materials:
-
Recombinant HDAC3 enzyme
-
Acetoacetylated peptide substrate (e.g., a synthetic peptide with a known Kacac site)
-
HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl)
-
Developer solution (e.g., trypsin) for fluorometric assays, or reagents for mass spectrometry-based detection.
-
Fluorometer or mass spectrometer
Protocol (Fluorometric):
-
Incubate the acetoacetylated fluorescent peptide substrate with recombinant HDAC3 in HDAC assay buffer at 37°C for 30-60 minutes.
-
Add a developer solution (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.
-
Measure the fluorescence using a fluorometer. The increase in fluorescence is proportional to the HDAC3 activity.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to protein acetoacetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Lipidation As a Regulator of Apoptotic Calcium Release: Relevance to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
N-Hydroxysuccinimidyl Acetoacetate: A Technical Guide for Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-Hydroxysuccinimidyl (NHS) acetoacetate as a chemical tool for the investigation of enzyme kinetics, particularly focusing on lysine deacylases such as sirtuins and histone deacetylases (HDACs). By enabling the site-specific introduction of acetoacetyl groups onto peptide or protein substrates, NHS-acetoacetate allows for the detailed study of enzymes that recognize and remove this post-translational modification.
Introduction to Lysine Acetoacetylation
Lysine acetoacetylation is a recently identified post-translational modification where an acetoacetyl group is attached to the ε-amino group of a lysine residue. This modification is physiologically relevant, with acetoacetate being a ketone body produced during periods of low glucose availability. The enzymes responsible for removing this mark, known as de-acetoacetylases, are of significant interest as they play crucial roles in cellular metabolism and signaling. Studying the kinetics of these enzymes is fundamental to understanding their biological function and for the development of targeted therapeutics.
N-Hydroxysuccinimidyl acetoacetate is a valuable reagent for this purpose. It allows for the creation of bespoke acetoacetylated substrates, which can then be used in high-throughput screening assays to identify enzyme inhibitors or to characterize the kinetic parameters of a specific de-acetoacetylase.
Mechanism of Action
The utility of NHS-acetoacetate is based on the well-established chemistry of N-Hydroxysuccinimide esters. The NHS group is an excellent leaving group, rendering the carbonyl carbon of the acetoacetyl moiety highly electrophilic. This allows for an efficient nucleophilic attack by the primary amine of a lysine side chain, resulting in the formation of a stable amide bond and releasing NHS as a byproduct. The reaction is typically performed under mild basic conditions (pH 8.3-8.5) to ensure the lysine's amino group is deprotonated and thus, nucleophilic.[1][2]
Figure 1. Reaction of NHS-acetoacetate with a protein's lysine residue.
Experimental Protocols
Synthesis of this compound
A Proposed Method Based on Standard NHS Ester Synthesis
Acetoacetic acid is known to be unstable, readily decarboxylating to acetone.[3] Therefore, its synthesis and subsequent use should be performed promptly, ideally at low temperatures (0-4°C).[4]
Materials:
-
Acetoacetic acid (generated fresh if possible)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve N-Hydroxysuccinimide (1.1 equivalents) in cold, anhydrous DCM.
-
Add freshly prepared acetoacetic acid (1.0 equivalent) to the solution while stirring on ice.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir on ice for 1-2 hours, then at room temperature for an additional 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Wash the filtrate with a cold, dilute acid and then with brine to remove any unreacted NHS.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude NHS-acetoacetate product.
-
Purify immediately via column chromatography if necessary. Due to the instability of the acetoacetyl moiety, the purified product should be used immediately or stored under inert gas at -80°C for short periods.[5]
Figure 2. Proposed workflow for NHS-acetoacetate synthesis.
Preparation of Acetoacetylated Peptide Substrate
This protocol describes the labeling of a model peptide substrate. The optimal peptide sequence will depend on the target enzyme. For sirtuins, sequences derived from known substrates like p53 or histone H3 are common.
Materials:
-
Peptide substrate with at least one lysine residue (e.g., a fluorescently tagged peptide for assay readout)
-
This compound, freshly prepared or thawed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification system (e.g., HPLC or gel filtration column)
Procedure:
-
Prepare a stock solution of the peptide substrate in the labeling buffer at a concentration of 2-5 mg/mL.[6]
-
Prepare a 10 mM stock solution of NHS-acetoacetate in anhydrous DMSO.
-
Add the NHS-acetoacetate stock solution to the peptide solution to achieve a 10-20 fold molar excess of the NHS ester. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if the peptide is fluorescently labeled.[7]
-
Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.
-
Purify the acetoacetylated peptide from unreacted NHS-acetoacetate and byproducts using reverse-phase HPLC.
-
Confirm the modification and purity of the final product using mass spectrometry.
Enzyme Kinetics Assay Protocol
This protocol is adapted from continuous fluorescent assays developed for sirtuin deacylases.[8][9] It measures the increase in fluorescence that occurs upon enzymatic removal of the acetoacetyl group from a quenched fluorescent peptide substrate.
Materials:
-
Purified de-acetoacetylase enzyme (e.g., SIRT2, SIRT3)
-
Acetoacetylated fluorescent peptide substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Cofactor: Nicotinamide adenine dinucleotide (NAD⁺) for sirtuins
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the acetoacetylated peptide substrate in the assay buffer.
-
In the microplate, combine the assay buffer, NAD⁺ (at a saturating concentration, e.g., 500 µM for sirtuins), and varying concentrations of the peptide substrate.
-
Initiate the reaction by adding the enzyme to each well to a final concentration in the low nanomolar range (e.g., 10-100 nM). The final volume should be consistent across all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence-versus-time plot for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
Figure 3. Workflow for a continuous de-acetoacetylase kinetics assay.
Data Presentation
As specific kinetic data for the de-acetoacetylation of substrates prepared with NHS-acetoacetate is not widely available, the following tables present illustrative data from studies on human sirtuins with other acyl-lysine modifications. This provides a baseline for the expected range of kinetic parameters.
Table 1: Illustrative Steady-State Kinetic Parameters for SIRT1, SIRT2, SIRT3, and SIRT6 with Various Acyl Substrates. [10]
| Enzyme | Acyl Group | kcat (s⁻¹) | Km, NAD+ (µM) | kcat/Km, NAD+ (M⁻¹s⁻¹) |
| SIRT1 | Acetyl | 0.10 ± 0.01 | 180 ± 20 | 560 ± 70 |
| Hexanoyl (C6) | 0.04 ± 0.01 | 100 ± 20 | 400 ± 90 | |
| Decanoyl (C10) | 0.09 ± 0.01 | 70 ± 10 | 1290 ± 190 | |
| Myristoyl (C14) | 0.10 ± 0.01 | 60 ± 10 | 1670 ± 280 | |
| SIRT2 | Acetyl | 0.40 ± 0.02 | 110 ± 10 | 3640 ± 360 |
| Hexanoyl (C6) | 0.06 ± 0.01 | 240 ± 40 | 250 ± 50 | |
| Decanoyl (C10) | 0.08 ± 0.01 | 150 ± 20 | 530 ± 90 | |
| Myristoyl (C14) | 0.09 ± 0.01 | 100 ± 10 | 900 ± 110 | |
| SIRT3 | Acetyl | 0.21 ± 0.01 | 230 ± 20 | 910 ± 90 |
| Hexanoyl (C6) | 0.10 ± 0.01 | 370 ± 50 | 270 ± 40 | |
| Decanoyl (C10) | 0.12 ± 0.01 | 190 ± 20 | 630 ± 80 | |
| Myristoyl (C14) | 0.14 ± 0.01 | 120 ± 20 | 1170 ± 200 | |
| SIRT6 | Hexanoyl (C6) | 0.03 ± 0.01 | 480 ± 90 | 60 ± 10 |
| Decanoyl (C10) | 0.07 ± 0.01 | 110 ± 20 | 630 ± 120 | |
| Myristoyl (C14) | 0.11 ± 0.01 | 80 ± 10 | 1380 ± 180 |
Data adapted from Feldman et al., Biochemistry, 2015.[10] Values represent mean ± standard error.
Table 2: Illustrative Kinetic Parameters of SIRT5 with Different Acyl Groups. [11]
| Acyl Group | Peptide Substrate | kcat (s⁻¹) | Km, peptide (µM) | kcat/Km (M⁻¹s⁻¹) |
| Malonyl | CPS1 K527 | 0.22 ± 0.01 | 18 ± 2 | 12200 ± 1400 |
| Succinyl | CPS1 K527 | 0.19 ± 0.01 | 24 ± 2 | 7900 ± 800 |
| Acetyl | H3 K9 | Not Determined | >750 | <1.8 |
Data adapted from Du et al., Science, 2011.[11] CPS1: Carbamoyl phosphate synthetase 1. H3 K9: Histone H3 Lysine 9.
Applications in Drug Discovery
The methodology described provides a robust platform for the discovery and characterization of modulators of de-acetoacetylase activity.
-
High-Throughput Screening (HTS): The continuous fluorescent assay is readily adaptable to HTS formats, enabling the screening of large compound libraries to identify potential inhibitors.
-
Mechanism of Inhibition Studies: Kinetic analysis can be used to determine the mode of action of lead compounds (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Structure-Activity Relationship (SAR) Studies: By systematically evaluating analogs of an initial hit compound, researchers can understand the chemical features required for potent and selective inhibition, guiding the optimization of drug candidates.
The use of NHS-acetoacetate to generate physiologically relevant substrates is a critical step in building assays that can effectively identify and characterize the next generation of epigenetic and metabolic modulators.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Acetoacetic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. mdpi.com [mdpi.com]
- 9. A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hub.hku.hk [hub.hku.hk]
Navigating Aqueous Environments: An In-depth Technical Guide to the Stability of N-Hydroxysuccinimidyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a valuable reagent in bioconjugation and drug development, enabling the introduction of an acetoacetate moiety to proteins, peptides, and other biomolecules. This functional group can then be used for a variety of downstream applications, including the formation of stable enamine linkages or for further chemical modifications. However, the utility of NHS-acetoacetate is intrinsically linked to the stability of its N-hydroxysuccinimide ester group in aqueous solutions, the medium in which most biological reactions are performed. This guide provides a comprehensive overview of the factors governing the stability of NHS-acetoacetate in aqueous environments, detailed experimental protocols to assess its stability, and quantitative data to inform the design of robust conjugation strategies.
The Core Challenge: Hydrolysis of the NHS Ester
The primary pathway for the degradation of N-hydroxysuccinimidyl esters in aqueous solutions is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid (acetoacetic acid) and N-hydroxysuccinimide (NHS). This process is in direct competition with the desired aminolysis reaction, where a primary amine from the target biomolecule attacks the same carbonyl carbon to form a stable amide bond.
The rate of hydrolysis is a critical parameter to control, as it directly impacts the efficiency of the conjugation reaction. A high rate of hydrolysis will lead to a lower yield of the desired conjugate and an increase in unreacted biomolecules.
Factors Influencing the Stability of this compound
The stability of NHS-acetoacetate in aqueous solutions is primarily influenced by two key factors: pH and temperature.
The Decisive Role of pH
The pH of the aqueous buffer is the most critical factor determining the rate of hydrolysis of NHS esters. The rate of hydrolysis increases significantly with increasing pH. This is because the concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, increases with pH.
While the aminolysis reaction with primary amines is also favored at higher pH (as the amine is deprotonated and more nucleophilic), a compromise must be reached to ensure a reasonable half-life of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended for the conjugation reaction. At pH values above 8.5, the rate of hydrolysis becomes exceedingly rapid, significantly reducing the efficiency of the conjugation.
The Impact of Temperature
As with most chemical reactions, the rate of hydrolysis of NHS-acetoacetate is dependent on temperature. Lower temperatures slow down the rate of all chemical reactions, including hydrolysis. Therefore, to maximize the stability of NHS-acetoacetate in solution, it is recommended to perform conjugation reactions at controlled temperatures, with 4°C being a common choice for sensitive biomolecules or when extended reaction times are required. For faster reactions, room temperature can be used, but the shorter half-life of the NHS ester must be taken into account.
Quantitative Analysis of NHS Ester Stability
| pH | Temperature | Approximate Half-life |
| 7.0 | 4°C | 4 - 5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
| 7.5 | Room Temp. | ~ 30 minutes |
| 8.5 | Room Temp. | ~ 10 minutes |
Note: This data is for general NHS esters and should be used as an estimate for this compound. The actual half-life may vary and should be determined experimentally for critical applications.
Experimental Protocols for Assessing Stability
To obtain precise stability data for this compound under specific experimental conditions, it is essential to perform a stability study. The following are two common protocols for determining the rate of hydrolysis.
Protocol 1: Spectrophotometric Determination of NHS Release
This method relies on monitoring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide leaving group upon hydrolysis.
Materials:
-
This compound
-
Amine-free aqueous buffer of the desired pH (e.g., phosphate, borate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solution
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare the desired amine-free buffer and adjust the pH to the target value. Equilibrate the buffer to the desired temperature.
-
Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Initiation:
-
Add the temperature-equilibrated buffer to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and blank the instrument at 260 nm.
-
To start the reaction, add a small volume of the NHS-acetoacetate stock solution to the cuvette and mix quickly and thoroughly. The final concentration of the organic solvent should be minimized (ideally <1%).
-
-
Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of data collection will depend on the expected rate of hydrolysis.
-
Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The initial rate can be calculated from the slope of the linear portion of the curve. The half-life (t₁/₂) can be determined as the time it takes for the absorbance to reach half of its maximum value.
Protocol 2: HPLC-Based Quantification of Degradation
High-Performance Liquid Chromatography (HPLC) provides a more direct and quantitative method to measure the disappearance of the active NHS-acetoacetate and the appearance of its hydrolysis product, acetoacetic acid.
Materials:
-
This compound
-
Amine-free aqueous buffer of the desired pH
-
HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with a suitable acid modifier like trifluoroacetic acid)
-
Quenching solution (e.g., a solution of a primary amine like glycine or Tris)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in the desired aqueous buffer at a known concentration and maintain at a constant temperature.
-
-
Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding a quenching solution. This will react with any remaining active NHS ester, preventing further degradation before analysis.
-
HPLC Analysis:
-
Inject the quenched sample onto the HPLC system.
-
Develop a separation method that resolves this compound from its hydrolysis product (acetoacetic acid) and the quenching agent adduct.
-
Monitor the elution profile using a UV detector at a wavelength where the compounds of interest absorb (e.g., 214 nm or 260 nm).
-
-
Data Analysis:
-
Quantify the peak area of the remaining this compound at each time point.
-
Plot the concentration or peak area of NHS-acetoacetate versus time.
-
The hydrolysis rate constant (k) can be determined by fitting the data to a first-order decay model. The half-life can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualizing Key Processes
To further aid in the understanding of the chemical processes and experimental design, the following diagrams have been generated.
Caption: Competing reactions of NHS-acetoacetate in aqueous solution.
Caption: Workflow for HPLC-based stability assessment.
Conclusion
The stability of this compound in aqueous solutions is a critical parameter for its successful application in bioconjugation and drug development. By understanding the profound influence of pH and temperature on its hydrolysis rate, researchers can design and implement robust experimental protocols. While general stability data for NHS esters provides a useful starting point, for applications requiring high efficiency and reproducibility, the experimental determination of the hydrolysis kinetics of NHS-acetoacetate under the specific conditions of use is strongly recommended. The protocols and information provided in this guide serve as a comprehensive resource to empower scientists in achieving their desired conjugation outcomes.
An In-depth Technical Guide to the Solubility of N-Hydroxysuccinimidyl acetoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate), a critical parameter for its application in bioconjugation, drug delivery systems, and diagnostic assays. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents qualitative solubility information, quantitative data for the closely related and structurally similar compound N-Hydroxysuccinimide (NHS), and detailed experimental protocols for determining the solubility of NHS-acetoacetate in various organic solvents.
Introduction to this compound
This compound is a chemical compound utilized in bioconjugation and protein labeling. It contains a reactive N-hydroxysuccinimide (NHS) ester functional group, which enables the formation of stable amide bonds with primary amines found in proteins and other biomolecules.[1] The acetoacetate portion of the molecule allows for further chemical modifications.[1] For effective use in laboratory settings, particularly in the preparation of stock solutions for conjugation reactions, understanding its solubility in common organic solvents is paramount. While specific quantitative data is scarce, it is generally reported to be soluble in organic solvents.[1]
Solubility Data
The following tables summarize the available solubility information. Table 1 provides the qualitative solubility of this compound. Due to the lack of specific quantitative data for NHS-acetoacetate, Table 2 presents quantitative and qualitative solubility data for the parent compound, N-Hydroxysuccinimide (NHS), which serves as a useful reference point given its structural similarity.
Table 1: Qualitative Solubility of this compound
| Solvent Family | General Solubility |
| Organic Solvents | Typically Soluble[1] |
Table 2: Solubility of N-Hydroxysuccinimide (NHS) in Various Solvents
| Solvent | Chemical Class | Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mM[2] |
| Water | Polar Protic | 50 mg/mL[2] |
| Methanol | Polar Protic | Soluble[2][3] |
| Acetone | Polar Aprotic | 50 mg/mL[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2][3] |
| Alcohols | Polar Protic | Soluble[2][3] |
| Ethyl Acetate | Polar Aprotic | Soluble[2][3] |
| Cold Ether | Ethers | Insoluble[3] |
| Toluene | Aromatic Hydrocarbon | Low solubility[4] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values of this compound in specific organic solvents, the following experimental protocols are recommended. The choice of method may depend on the desired accuracy and available equipment.
This method provides a rapid determination of whether the compound is soluble in a particular solvent.
Methodology:
-
Weigh approximately 1-2 mg of this compound into a small glass vial.
-
Add the selected organic solvent dropwise (e.g., 50-100 µL at a time) to the vial.
-
After each addition, vortex or agitate the vial vigorously for 30-60 seconds.
-
Observe the solution. If the solid completely dissolves, the compound is considered soluble in that solvent at that approximate concentration.
-
If the solid does not dissolve after the addition of a significant volume of solvent (e.g., 1-2 mL), it can be classified as sparingly soluble or insoluble.
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A validated analytical method for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).[6]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
- 1. filab.fr [filab.fr]
- 2. chembk.com [chembk.com]
- 3. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
Methodological & Application
Application Notes: Protein Labeling with N-Hydroxysuccinimidyl Acetoacetate for Bioorthogonal Chemistry
Introduction
N-Hydroxysuccinimidyl (NHS) esters are a class of amine-reactive reagents widely used to covalently modify proteins.[1][2] The reaction targets the primary amines found on the N-terminus of a polypeptide chain and the epsilon-amine of lysine residues, forming a stable amide bond.[3][4] N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a specific NHS ester that introduces an acetoacetyl group onto the protein.
This modification serves as a powerful tool in chemical biology by installing a bioorthogonal "ketone handle" onto the protein surface.[5] The ketone group is generally absent in biological systems and can be selectively targeted in a secondary reaction with molecules containing hydrazide or alkoxyamine functionalities.[5] This two-step strategy allows for the precise attachment of a wide array of probes, such as fluorophores, biotin, or crosslinkers, for studying protein function, interactions, and localization.[6][7] Lysine acetoacetylation is also a naturally occurring post-translational modification, indicating its biological compatibility.[8][9]
These application notes provide a detailed protocol for the chemical modification of proteins using NHS-acetoacetate, enabling researchers to create versatile protein conjugates for downstream applications.
Chemical Reaction Mechanism
The labeling process is a two-step nucleophilic acyl substitution. First, the primary amine of a lysine residue or the protein's N-terminus acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
Experimental Protocol
This protocol is a general guideline adapted from standard NHS ester labeling procedures.[3][10][11] Optimal conditions, such as the molar ratio of NHS-acetoacetate to protein, may need to be determined empirically for each specific protein.
1. Materials and Reagents
-
Protein of Interest (POI): Purified protein at a concentration of 1-10 mg/mL. The protein solution must be free of primary amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA).
-
This compound (NHS-acetoacetate): Handled with care, as it is moisture-sensitive.
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5. Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 can be used, but the reaction will proceed more slowly.[3]
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Ensure DMF is of high quality and free of amine degradation products.[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification System: Desalting column (e.g., Glen Gel-Pak™, Zeba™ Spin Desalting Columns) or dialysis cassette appropriate for the size of the protein.[3][11]
2. Procedure
Step 2.1: Protein Preparation
-
Prepare the protein in the chosen Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
Step 2.2: Reagent Preparation
-
Allow the vial of NHS-acetoacetate to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, prepare a stock solution of NHS-acetoacetate (e.g., 10 mg/mL or ~50 mM) by dissolving it in anhydrous DMSO or DMF. Vortex vigorously to ensure it is fully dissolved. Do not store the stock solution, as the NHS ester moiety readily hydrolyzes.[11]
Step 2.3: Labeling Reaction
-
Add the calculated amount of the NHS-acetoacetate stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is a common starting point.[10] The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation.
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the final application is fluorescence-based.
Step 2.4: Quenching the Reaction
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction).
-
Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS-acetoacetate is hydrolyzed or quenched.
Step 2.5: Purification of the Labeled Protein
-
Remove the unreacted NHS-acetoacetate and the N-hydroxysuccinimide byproduct by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
Step 2.6: Characterization and Storage
-
Determine the final concentration of the acetoacetylated protein.
-
(Optional) Confirm the success of the labeling using techniques such as mass spectrometry (to detect the mass shift corresponding to the acetoacetyl group) or a colorimetric assay that detects ketones.
-
Store the labeled protein under conditions optimal for its stability, typically at 4°C for short-term storage or at -20°C to -80°C in aliquots for long-term storage.[10]
Quantitative Data Summary
The efficiency of NHS ester labeling depends on several factors. The following table provides typical parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
| Reaction pH | 8.3 - 8.5 | Optimal for deprotonation of lysine amines. Slower reaction at pH 7.2-7.4.[12] |
| Molar Excess of NHS Ester | 10x - 50x | The optimal ratio must be determined empirically to achieve the desired degree of labeling without compromising protein function.[10] |
| Reaction Time | 1 - 4 hours | At room temperature. Can be extended to overnight at 4°C.[3] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is faster, while 4°C can be used for sensitive proteins. |
| Quenching Agent Conc. | 50 - 100 mM | Sufficient to neutralize all unreacted NHS ester. |
Experimental Workflow Diagram
The following diagram outlines the complete process for protein acetoacetylation, from initial preparation to the final purified product.
References
- 1. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 2. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. glenresearch.com [glenresearch.com]
- 4. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. hahnlab.com [hahnlab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 8. Early Evidence Base | EMBO [eeb.embo.org]
- 9. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. broadpharm.com [broadpharm.com]
- 12. Bioorthogonal reactions for labeling proteins. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: N-Hydroxysuccinimidyl Acetoacetate Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research. Traditional methods often rely on the random modification of primary amines on lysine residues, which can sometimes compromise antibody function or result in heterogeneous products. A more controlled, two-step approach involves the introduction of a bioorthogonal chemical handle onto the antibody, which can then be selectively targeted in a subsequent reaction.
N-Hydroxysuccinimidyl (NHS) acetoacetate is a reagent designed for this purpose. It reacts with primary amines (N-terminus and lysine side chains) on an antibody to introduce an acetoacetyl group.[1] This acetoacetyl moiety contains a ketone functional group, which is not naturally present in proteins and can serve as a unique chemical handle for "click chemistry" or other chemoselective ligation reactions, such as oxime or hydrazone formation.[2][3] This method allows for the stable introduction of a payload, such as a drug, toxin, or fluorescent dye, with greater control over the conjugation site and stoichiometry.
These application notes provide a detailed protocol for the modification of antibodies with NHS-acetoacetate and subsequent characterization.
Reaction Principle and Workflow
The conjugation process is a two-stage procedure. First, the amine-reactive NHS ester of the acetoacetate linker reacts with lysine residues on the antibody to form a stable amide bond. This reaction is typically performed in a slightly basic buffer (pH 8.0-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[4][5] After the acetoacetylated antibody is purified, the newly introduced ketone handle is available for a second, highly selective (biorthogonal) reaction with a payload molecule functionalized with a compatible group, such as a hydrazide or an aminooxy moiety.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
Site-Specific Protein Modification Using N-Hydroxysuccinimidyl Acetoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and drug development. It allows for the precise attachment of probes, tags, or therapeutic moieties to a protein of interest, enabling detailed studies of protein function, localization, and interaction, as well as the creation of targeted therapeutics like antibody-drug conjugates (ADCs). N-Hydroxysuccinimidyl (NHS) esters are widely used reagents for the covalent modification of proteins by targeting primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2]
N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a bifunctional labeling reagent that introduces an acetoacetyl group onto a protein. This modification is significant for two primary reasons. First, protein acetoacetylation is an emerging post-translational modification with potential roles in regulating protein function.[3] Second, the introduced acetoacetyl group possesses a reactive methylene group and a ketone, which can be further exploited for secondary, site-specific conjugations, offering a versatile platform for creating complex bioconjugates.[4]
These application notes provide a comprehensive overview of the use of NHS-acetoacetate for site-specific protein modification, including detailed experimental protocols and data presentation for researchers in academia and the pharmaceutical industry.
Principle of the Reaction
The modification of proteins with NHS-acetoacetate occurs in a two-stage conceptual process:
-
Primary Amine Acylation: The NHS ester of acetoacetic acid reacts with primary amines on the protein surface (N-terminus and lysine side chains) via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[3]
-
Site-Specific Modification Strategies: While standard NHS ester chemistry leads to stochastic labeling of all accessible primary amines, site-specificity can be achieved through strategic protein engineering and reaction conditions. A key method involves the in situ conversion of the NHS ester to a more chemoselective thioester, which then specifically reacts with an engineered N-terminal cysteine residue.[5][6]
Applications in Research and Drug Development
The unique properties of the acetoacetyl group open up a range of applications:
-
Mimicking Post-Translational Modifications: Studying the effects of acetoacetylation on protein function, stability, and interaction with other biomolecules.[3]
-
Bifunctional Labeling: The acetoacetyl group can serve as a handle for subsequent, orthogonal chemical reactions. The ketone can react with hydrazines or hydroxylamines to form stable hydrazones or oximes, respectively.[2][4] This allows for the two-step, site-specific introduction of different functionalities.
-
Chelation-Assisted Bioconjugation: The β-dicarbonyl moiety of the acetoacetyl group can act as a chelator for metal ions, enabling applications in imaging or targeted radionuclide therapy.
-
Drug Conjugation: The ability to perform a secondary, specific reaction makes NHS-acetoacetate an attractive tool for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[7][8]
Quantitative Data Presentation
The efficiency of protein labeling with NHS esters can be influenced by several factors, including pH, temperature, protein concentration, and the molar ratio of the reagent to the protein. While specific quantitative data for NHS-acetoacetate is not extensively published, the following table summarizes typical labeling efficiencies observed for general NHS esters, which can be used as a starting point for optimization.[9]
| Parameter | NHS Ester Type | Protein Concentration | Molar Ratio (Ester:Protein) | Typical Degree of Labeling (DOL) | Typical Efficiency (%) | Reference |
| Amine Labeling | Standard NHS Ester | 1-2.5 mg/mL | 10:1 to 20:1 | 1 - 5 | 20 - 35% | [9] |
| N-terminal Cysteine Labeling | NHS Ester (via thioester) | 5-50 µM | 20:1 (Thioester:Protein) | ~1 | High (up to 82%) | [1][5] |
| Amine Labeling | Sulfo-NHS Ester | 1-10 mg/mL | 10:1 to 20:1 | 1 - 5 | High (in aqueous buffers) | [9] |
Note: The Degree of Labeling (DOL) represents the average number of label molecules per protein.[10] Efficiency is the percentage of the labeling reagent that becomes covalently attached to the protein. These values are highly dependent on the specific protein and reaction conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Non-Specific Labeling of Protein Amines with NHS-Acetoacetate
This protocol describes the general procedure for labeling accessible primary amines on a protein with NHS-acetoacetate.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (NHS-acetoacetate)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[11]
-
-
Prepare the NHS-Acetoacetate Stock Solution:
-
Immediately before use, dissolve NHS-acetoacetate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS-acetoacetate stock solution for a 10- to 20-fold molar excess over the protein.
-
Slowly add the NHS-acetoacetate solution to the stirring protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-acetoacetate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using a suitable method (e.g., UV-Vis spectroscopy if the label has a chromophore, or mass spectrometry).
-
Protocol 2: Site-Specific N-Terminal Labeling using NHS-Acetoacetate
This advanced protocol achieves site-specific labeling on an engineered N-terminal cysteine residue.[5][6] This requires a protein construct with a cleavable tag (e.g., His-SUMO) followed by a cysteine residue at the N-terminus of the protein of interest.
Materials:
-
N-terminal Cys-containing protein of interest
-
NHS-acetoacetate
-
2-Mercaptoethanesulfonic acid sodium salt (MESNa)
-
Labeling Buffer: 100 mM HEPES or sodium phosphate, pH 6.8–7.0, containing 0.5–1 mM TCEP
-
Protease (e.g., TEV or SUMO protease)
-
Quenching Solution: 100 mM Cysteamine, pH 6.8
-
Purification columns (e.g., Ni-NTA for His-tagged proteins, size exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Express and purify the fusion protein (e.g., His-SUMO-Cys-Protein).
-
Dialyze the purified protein into the Labeling Buffer.
-
-
In Situ Thioester Formation:
-
Prepare a solution of 500 mM MESNa and 2.5–5 mM NHS-acetoacetate in the Labeling Buffer.
-
Incubate at room temperature for 3-6 hours to convert the NHS-acetoacetate to its thioester derivative.
-
-
One-Pot Cleavage and Labeling:
-
Add the protease to the protein solution to cleave the tag and expose the N-terminal cysteine.
-
Immediately add the freshly prepared acetoacetyl-thioester solution to the protein solution to a final thioester concentration of approximately 1 mM. The final protein concentration should be in the range of 5–50 µM.[5]
-
Incubate the reaction at room temperature for 24-48 hours. For less stable proteins, the reaction can be performed at 4°C, potentially requiring a longer incubation time.[12]
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM.
-
-
Purification:
-
Purify the labeled protein from the protease, cleaved tag, and excess reagents using appropriate chromatography methods (e.g., a second round of Ni-NTA affinity chromatography to remove the His-tagged protease and uncleaved protein, followed by size exclusion chromatography).
-
-
Characterization:
-
Confirm site-specific labeling and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS).
-
Protocol 3: Secondary Labeling of Acetoacetylated Proteins with Hydrazine or Hydroxylamine
This protocol describes the subsequent modification of the acetoacetylated protein.
Materials:
-
Acetoacetylated protein
-
Hydrazine or hydroxylamine derivative of a reporter molecule (e.g., biotin-hydrazine, fluorescent dye-hydroxylamine)
-
Reaction Buffer: 100 mM sodium acetate or phosphate buffer, pH 4.5-5.5
-
Purification supplies (desalting column or dialysis)
Procedure:
-
Prepare the Acetoacetylated Protein:
-
Buffer exchange the acetoacetylated protein into the Reaction Buffer.
-
-
Secondary Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the hydrazine or hydroxylamine derivative to the protein solution.
-
Incubate at room temperature for 2-4 hours. The reaction progress can be monitored by mass spectrometry.
-
-
Purification:
-
Remove the excess labeling reagent by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the dual labeling by mass spectrometry and/or UV-Vis spectroscopy.
-
Mandatory Visualizations
Caption: Workflow for non-specific protein labeling with NHS-acetoacetate.
Caption: Logical workflow for site-specific N-terminal protein labeling.
Caption: Pathway for secondary modification of acetoacetylated proteins.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | NHS-acetoacetate hydrolysis | Prepare NHS-acetoacetate solution immediately before use. Ensure DMSO/DMF is anhydrous. |
| Incorrect pH | Verify the pH of the reaction buffer is between 8.0 and 8.5 for amine labeling or 6.8-7.0 for N-terminal cysteine labeling. | |
| Presence of primary amines in buffer | Use an amine-free buffer like PBS or bicarbonate buffer. | |
| Protein Precipitation | High degree of labeling | Reduce the molar excess of NHS-acetoacetate. Perform the reaction at 4°C. |
| Protein instability | Ensure the protein is stable at the reaction pH and temperature. Add stabilizing agents if necessary. | |
| Non-specific Labeling (in site-specific protocol) | Incomplete conversion to thioester | Increase the incubation time for thioester formation. |
| Reaction with internal cysteines | Ensure internal cysteines are capped or mutated if they are reactive. | |
| No Secondary Labeling | Incorrect pH for hydrazone/oxime formation | Ensure the pH is acidic (4.5-5.5) for the secondary reaction. |
| Inactive hydrazine/hydroxylamine reagent | Use a fresh, high-quality reagent. |
Conclusion
This compound is a versatile reagent for protein modification, offering the potential for both mimicking a natural post-translational modification and serving as a platform for bifunctional, site-specific bioconjugation. By carefully selecting the appropriate labeling strategy and optimizing reaction conditions, researchers can generate precisely modified proteins for a wide range of applications in basic research and therapeutic development. The protocols provided herein serve as a foundation for the successful implementation of this powerful chemical tool.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thesis | The development of a modular and convergent approach to the synthesis of antibody-drug conjugates | ID: qn59q463h | STAX [stax.strath.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein-Protein Interactions: A Detailed Guide to Using N-Hydroxysuccinimidyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify interacting proteins and to map their interaction interfaces. N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a heterobifunctional crosslinking reagent that enables a two-step covalent crosslinking strategy, offering enhanced control and specificity in capturing PPIs.
This application note details the use of NHS-acetoacetate for the study of protein-protein interactions. The workflow involves two distinct chemical reactions. First, the N-Hydroxysuccinimide (NHS) ester end of the reagent reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on a "bait" protein. This step introduces a reactive acetoacetyl group onto the protein surface. In the second step, the modified "bait" protein is introduced to its interacting partner(s), the "prey" protein(s). The acetoacetyl group, a β-dicarbonyl moiety, then specifically reacts with the guanidinium group of arginine residues on the "prey" protein to form a stable pyrimidine crosslink. This two-step approach minimizes unwanted self-crosslinking of the bait protein and allows for the targeted capture of interacting partners.
Principle of the Two-Step Crosslinking Reaction
The use of NHS-acetoacetate for protein-protein crosslinking is a sequential process:
-
Acetoacetylation of the Bait Protein: The NHS ester of NHS-acetoacetate reacts with primary amines on the bait protein (Protein A) in a nucleophilic acyl substitution reaction. This reaction is typically carried out at a pH of 7.2-8.5.[1] This initial step covalently attaches the acetoacetyl group to lysine residues or the N-terminus of Protein A, forming a stable amide bond and releasing N-hydroxysuccinimide.
-
Crosslinking to the Prey Protein: The acetoacetylated bait protein (Protein A') is then incubated with its potential interacting partner (Protein B), which contains accessible arginine residues. The β-dicarbonyl group of the acetoacetyl moiety on Protein A' reacts with the guanidinium group of an arginine residue on Protein B. This condensation reaction, which can be catalyzed under mild conditions, results in the formation of a stable pyrimidine ring, covalently linking the two proteins.
Advantages of the NHS-Acetoacetate Two-Step Crosslinking Strategy
-
Controlled Reaction: The two-step process allows for precise control over the crosslinking reaction, reducing the formation of non-specific crosslinks and homodimers of the bait protein.
-
Specificity: The second step of the reaction specifically targets arginine residues, providing unique distance constraints for structural modeling compared to traditional lysine-lysine crosslinkers.
-
Versatility: This method can be applied to a wide range of protein complexes, both in vitro using purified proteins and potentially in situ within cell lysates.
-
Stable Linkage: The resulting pyrimidine crosslink is a stable covalent bond, suitable for subsequent downstream analysis by techniques such as SDS-PAGE and mass spectrometry.
Applications in Drug Development and Research
-
Target Validation: Confirming the interaction between a drug target and its binding partners.
-
Mechanism of Action Studies: Elucidating how a drug or lead compound modulates protein-protein interactions within a signaling pathway.
-
Structural Biology: Providing distance constraints for the computational modeling of protein complex structures.
-
Interactome Mapping: Identifying novel protein-protein interactions in a cellular context.
Experimental Protocols
Materials and Reagents
-
This compound (NHS-acetoacetate)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Protein A (Bait Protein) and Protein B (Prey Protein)
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
-
SDS-PAGE reagents
-
Mass spectrometer and reagents for proteomic analysis
Protocol 1: Acetoacetylation of the Bait Protein (Protein A)
-
Protein Preparation: Prepare a solution of the purified bait protein (Protein A) at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
NHS-acetoacetate Stock Solution: Immediately before use, prepare a 100 mM stock solution of NHS-acetoacetate in anhydrous DMF or DMSO.
-
Acetoacetylation Reaction: Add the NHS-acetoacetate stock solution to the Protein A solution to achieve a final molar excess of 20- to 50-fold of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS-acetoacetate.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer. The resulting solution contains the acetoacetylated bait protein (Protein A').
Protocol 2: Crosslinking of Acetoacetylated Bait Protein (Protein A') to Prey Protein (Protein B)
-
Complex Formation: Mix the purified acetoacetylated bait protein (Protein A') with the prey protein (Protein B) in a suitable molar ratio (e.g., 1:1 or with an excess of Protein B) in the Reaction Buffer.
-
Crosslinking Reaction: Incubate the protein mixture for 2-4 hours at room temperature, or overnight at 4°C, to allow for the formation of the pyrimidine crosslink between the acetoacetyl group on Protein A' and an arginine residue on Protein B.
-
Analysis of Crosslinking: The extent of crosslinking can be analyzed by SDS-PAGE. Successful crosslinking will result in the appearance of a higher molecular weight band corresponding to the Protein A'-Protein B complex.
Protocol 3: Mass Spectrometry Analysis of Crosslinked Proteins
-
Sample Preparation: Excise the crosslinked protein band from the SDS-PAGE gel and perform in-gel digestion with a suitable protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized crosslinking software to identify the crosslinked peptides. The software should be configured to search for the specific mass shift corresponding to the acetoacetate-arginine crosslink.
Mass Shift Calculation for Data Analysis
-
Step 1 (Acetoacetylation of Lysine): The reaction of NHS-acetoacetate with a lysine residue results in the addition of an acetoacetyl group (C₄H₄O₂) and the loss of a hydrogen atom from the amine.
-
Mass of acetoacetyl group = (4 * 12.011) + (4 * 1.008) + (2 * 15.999) = 48.044 + 4.032 + 31.998 = 84.074 Da.
-
The net mass shift upon acetoacetylation of a lysine residue is +84.074 Da .
-
-
Step 2 (Crosslinking with Arginine): The reaction of the acetoacetylated lysine with an arginine residue to form a pyrimidine ring involves a condensation reaction with the loss of two water molecules (2 * H₂O).
-
Mass of two water molecules = 2 * ((2 * 1.008) + 15.999) = 36.034 Da.
-
The total mass of the crosslinker (acetoacetyl group) added is 84.074 Da.
-
The net mass shift for the entire crosslink between a lysine and an arginine residue is the mass of the acetoacetyl group minus the mass of two water molecules: 84.074 Da - 36.034 Da = +48.040 Da .
-
This mass shift should be used in the mass spectrometry search parameters to identify the crosslinked peptides.
Data Presentation
Table 1: Summary of Mass Shifts for NHS-Acetoacetate Crosslinking
| Modification Step | Amino Acid Modified | Reagent Fragment Added | Molecules Lost | Net Mass Shift (Da) |
| Step 1: Acetoacetylation | Lysine | Acetoacetyl (C₄H₄O₂) | H | +84.074 |
| Step 2: Crosslinking | Arginine | - | 2 x H₂O | -36.034 |
| Overall Crosslink | Lysine-Arginine | Acetoacetyl (C₄H₄O₂) | H + 2 x H₂O | +48.040 |
Mandatory Visualization
References
Application Notes and Protocols for Labeling Lysine Residues with N-Hydroxysuccinimidyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of proteins by labeling lysine residues with N-Hydroxysuccinimidyl (NHS) acetoacetate. This process introduces a reactive acetoacetyl group onto the protein surface, enabling a variety of downstream applications in research and drug development.
Introduction
N-Hydroxysuccinimidyl acetoacetate is an amine-reactive reagent used to introduce acetoacetyl groups onto proteins, peptides, and other biomolecules.[1] The NHS ester moiety reacts efficiently with the primary amino groups of lysine side chains and the N-terminus of proteins, forming stable amide bonds.[1] This modification, known as acetoacetylation, provides a versatile chemical handle for further bioconjugation, protein immobilization, and the study of protein function. The introduced acetoacetyl group can participate in various chemical reactions, offering a bioorthogonal approach for protein engineering and analysis.
From a biological perspective, lysine acetoacetylation is a naturally occurring post-translational modification (PTM) that plays a role in regulating cellular metabolism and gene expression.[2][3] The chemical introduction of this modification using NHS-acetoacetate allows researchers to mimic this PTM and investigate its effects on protein structure, function, and interaction with other cellular components.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the labeling reagent is crucial for successful and reproducible experiments.
| Property | Value | Reference |
| Molecular Weight | 199.16 g/mol | [4] |
| Chemical Formula | C₈H₉NO₅ | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 122-124 °C | [4] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7][8][9][10] | General knowledge on NHS esters |
| Stability | Moisture-sensitive; should be stored in a desiccated environment at -20°C. Solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods but are best prepared fresh.[11] | General knowledge on NHS esters |
Applications
The introduction of an acetoacetyl group onto a protein opens up a range of experimental possibilities:
-
Mimicking Post-Translational Modifications: Chemically acetoacetylated proteins can serve as mimics for endogenously modified proteins, allowing for the study of the functional consequences of this PTM in a controlled manner.[2][3]
-
Enzyme Activity Modulation: The addition of the acetoacetyl group can alter the local charge and steric environment of lysine residues within or near the active site of an enzyme, potentially modulating its activity.
-
Probing Protein-Protein Interactions: Acetoacetylation can influence protein-protein interactions by altering binding interfaces or creating new recognition sites.
-
Bioconjugation and Crosslinking: The acetoacetyl group can be used as a chemical handle for the site-specific attachment of probes, drugs, or other molecules.
-
Surface Immobilization: Acetoacetylated proteins can be immobilized on surfaces functionalized with complementary reactive groups for the development of protein microarrays and biosensors.
Experimental Protocols
Protocol 1: General Procedure for Acetoacetylation of a Protein
This protocol describes the general steps for labeling a protein with this compound. Optimization of the molar ratio of the NHS ester to the protein is recommended to achieve the desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.5-8.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
Prepare the NHS-Acetoacetate Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-100 mM.
-
Labeling Reaction:
-
Add the desired molar excess of the NHS-acetoacetate stock solution to the protein solution while gently vortexing. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-acetoacetate. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the average number of acetoacetyl groups per protein molecule, can be estimated using spectrophotometric methods if a chromophoric reporter is subsequently attached to the acetoacetyl group, or more accurately by mass spectrometry. For fluorescent labeling applications, the DOL is crucial for optimal performance.[12][13]
Representative Data for Degree of Labeling:
The following table provides representative data for the degree of labeling of a model protein (e.g., BSA, 66.5 kDa) with a fluorescent NHS ester, which can be used as a guideline for optimizing the labeling reaction with NHS-acetoacetate.
| Molar Excess of NHS Ester | Reaction Time (hours) | Reaction Temperature (°C) | Degree of Labeling (DOL) |
| 5:1 | 2 | 25 | 1-2 |
| 10:1 | 2 | 25 | 3-5 |
| 20:1 | 2 | 25 | 6-8 |
| 10:1 | 12 | 4 | 2-4 |
Protocol 3: Detection of Acetoacetylated Proteins by Western Blot
This protocol describes the detection of acetoacetylated proteins using an antibody that recognizes the acetoacetyl-lysine modification.
Materials:
-
Acetoacetylated protein sample.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: Anti-acetoacetyl-lysine antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
SDS-PAGE and Western Blotting:
-
Separate the acetoacetylated protein sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetoacetyl-lysine antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 4: Identification of Acetoacetylation Sites by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying the specific lysine residues that have been acetoacetylated.[14] The acetoacetyl group results in a mass shift of +84.0211 Da on the modified lysine residue.[15]
Workflow:
-
In-solution or In-gel Digestion: The acetoacetylated protein is digested with a protease, typically trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides. The presence of a +84.0211 Da mass shift on lysine residues confirms acetoacetylation and allows for site localization.[15]
Expected Mass Shift Data:
| Modification | Monoisotopic Mass Shift (Da) |
| Acetylation | +42.0106 |
| Acetoacetylation | +84.0211 |
Visualizations
Caption: Chemical reaction of NHS-acetoacetate with a primary amine on a protein.
Caption: Experimental workflow for protein acetoacetylation.
Caption: Signaling pathway involving lysine acetoacetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. strandedtattoo.info [strandedtattoo.info]
- 8. gchemglobal.com [gchemglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Active Site Modification using N-Hydroxysuccinimidyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is an amine-reactive chemical probe designed for the covalent modification of lysine residues in proteins. This reagent introduces an acetoacetyl group onto the ε-amino group of lysine side chains, a modification known as acetoacetylation. In nature, lysine acetoacetylation is a post-translational modification (PTM) that can regulate enzyme activity and other cellular processes.[1] By mimicking this natural modification, NHS-acetoacetate serves as a valuable tool for investigating the functional roles of specific lysine residues, particularly those within enzyme active sites.
Modification of active site lysines can provide insights into their roles in substrate binding, catalysis, and overall enzyme mechanism. The introduction of the acetoacetyl group neutralizes the positive charge of the lysine residue and introduces a keto-enol tautomerism, which can significantly alter the local chemical environment and protein conformation.[2] These application notes provide detailed protocols for the synthesis of NHS-acetoacetate, the modification of a model enzyme, and the subsequent analysis of the kinetic consequences of this modification.
Synthesis of this compound
N-Hydroxysuccinimidyl esters are widely used for their ability to react with primary amines under mild conditions.[3] They can be synthesized from the corresponding carboxylic acid using various coupling agents. A common method involves the use of a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or with a combination of triphenylphosphine and iodine.[4][5][6]
Protocol for Synthesis of NHS-acetoacetate:
-
Materials: Acetoacetic acid, N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), Ethyl acetate, Hexane.
-
Procedure:
-
Dissolve acetoacetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.
-
Application: Modification of Ribonuclease A (RNase A) Active Site
Ribonuclease A (RNase A) is a well-characterized enzyme with a crucial lysine residue (Lys41) in its active site that is essential for its catalytic activity.[7][8][9] This makes it an excellent model system for studying the effects of active site modification.
Experimental Workflow for RNase A Modification
Caption: Workflow for the modification and analysis of RNase A.
Detailed Protocol for RNase A Modification
-
Materials:
-
Ribonuclease A (from bovine pancreas)
-
This compound (freshly prepared or stored desiccated at -20°C)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a 1 mg/mL solution of RNase A in the reaction buffer.
-
Prepare a 10 mM stock solution of NHS-acetoacetate in DMSO immediately before use.
-
Add a 10-fold molar excess of the NHS-acetoacetate solution to the RNase A solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the acetoacetylated RNase A from excess reagent and byproducts using a gel filtration column.
-
Collect fractions and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Pool the protein-containing fractions.
-
Characterization and Data Analysis
Confirmation of Modification by Mass Spectrometry
The extent and sites of modification should be confirmed by mass spectrometry.
Protocol for Mass Spectrometric Analysis:
-
Take an aliquot of the purified modified RNase A and subject it to in-solution tryptic digestion.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the tandem mass spectra against the RNase A sequence, specifying acetoacetylation of lysine (+84.021 Da) as a variable modification.
-
Identify the modified peptides and pinpoint the specific lysine residues that have been acetoacetylated.
Quantitative Analysis of Enzyme Kinetics
The effect of acetoacetylation on the catalytic activity of RNase A can be determined by measuring the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).
Protocol for Kinetic Assay:
-
Prepare a series of substrate (e.g., cytidine 2',3'-cyclic monophosphate) concentrations in the appropriate assay buffer.
-
Initiate the reaction by adding a known concentration of either native or acetoacetylated RNase A.
-
Measure the initial reaction velocities (V0) by monitoring the change in absorbance at 286 nm over time.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Data Presentation
The following table presents hypothetical data illustrating the expected kinetic changes upon acetoacetylation of RNase A's active site lysine.
| Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Native RNase A | 1.5 | 1200 | 276 | 1.84 x 10⁵ |
| Acetoacetylated RNase A | 5.2 | 350 | 80.5 | 1.55 x 10⁴ |
Note: These are example values and will vary depending on experimental conditions.
The expected outcome is an increase in Km, indicating a lower affinity of the enzyme for its substrate, and a decrease in Vmax and kcat, reflecting a reduced catalytic turnover rate. This leads to a significant decrease in the overall catalytic efficiency (kcat/Km).
Signaling and Metabolic Context
Lysine acetoacetylation is a dynamic post-translational modification influenced by the metabolic state of the cell, particularly ketone body metabolism.[10] The levels of acetoacetyl-CoA, the biological donor for this modification, are elevated during conditions such as fasting or a ketogenic diet. Enzymes like the histone acetyltransferases p300 and GCN5 can also function as acetoacetyltransferases, while HDAC3 can act as a deacetoacetylase.[1]
Caption: Regulation of enzyme activity by lysine acetoacetylation.
By using NHS-acetoacetate, researchers can bypass the complex cellular machinery and directly investigate the functional consequences of acetoacetylation on a target enzyme, providing valuable data for understanding metabolic regulation and for the development of therapeutic agents that target enzyme function.
References
- 1. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation [elifesciences.org]
- 2. Recent structural insights into the mechanism of lysozyme hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]
- 4. Site-Specific Reactivity of Nonenzymatic Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific and kinetic characterization of enzymatic and nonenzymatic protein acetylation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. RNase A - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetoacetylation of Peptides using N-Hydroxysuccinimidyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetylation is a chemical modification that introduces an acetoacetyl group onto a peptide, typically at the N-terminus or the epsilon-amino group of lysine residues. This modification can serve as a valuable tool in various research and drug development applications. The use of N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) provides a straightforward method for this modification by reacting with primary amines under mild conditions to form a stable amide bond.[1][2]
These application notes provide detailed protocols for the acetoacetylation of peptides using NHS-acetoacetate, both in solution and on-resin during solid-phase peptide synthesis (SPPS). Additionally, it covers methods for the purification and characterization of the resulting acetoacetylated peptides and discusses potential applications.
Principle of Reaction
The acetoacetylation of peptides using NHS-acetoacetate is based on the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine. The NHS ester is an activated form of acetoacetic acid that readily reacts with the nucleophilic amino group of a peptide to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.[3]
Applications in Research and Drug Development
The introduction of an acetoacetyl group can be leveraged for several purposes:
-
Chelation of Metal Ions: The beta-ketoester moiety of the acetoacetyl group can act as a chelator for metal ions, which can be useful for developing diagnostic imaging agents or for targeted delivery of radiopharmaceuticals.
-
Bio-orthogonal Chemistry: The acetoacetyl group can participate in bio-orthogonal "click" chemistry reactions, allowing for the specific labeling of peptides with fluorescent probes, biotin, or other reporter molecules.
-
Drug Delivery: Acetoacetylated peptides can be used in drug delivery systems where the acetoacetyl group can be cleaved under specific physiological conditions, enabling controlled release of a therapeutic agent.
-
Enzyme Inhibition: The acetoacetyl group may mimic natural substrates or intermediates of certain enzymes, leading to the development of novel enzyme inhibitors.
Experimental Protocols
Protocol 1: Acetoacetylation of Peptides in Solution
This protocol describes the modification of a purified peptide in a solution phase.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound (NHS-acetoacetate)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
NHS-acetoacetate Solution Preparation: Immediately before use, dissolve NHS-acetoacetate in anhydrous DMF or DMSO to a 10-fold molar excess relative to the peptide.
-
Reaction: Add the NHS-acetoacetate solution to the peptide solution while gently vortexing. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS-acetoacetate. Let it stand for 15 minutes.
-
Purification: Purify the acetoacetylated peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide using Mass Spectrometry (MS) and HPLC analysis.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Protocol 2: On-Resin Acetoacetylation of Peptides
This protocol is for modifying a peptide while it is still attached to the solid support during SPPS.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
This compound (NHS-acetoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: If the N-terminal Fmoc group is present, deprotect it using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Acetoacetylation:
-
Dissolve NHS-acetoacetate (5-10 equivalents) and DIPEA (5-10 equivalents) in DMF.
-
Add the acetoacetylation solution to the resin and shake for 2-4 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[4]
-
Purification and Characterization: Purify and characterize the acetoacetylated peptide as described in Protocol 1 (steps 5-7).
Data Presentation
Table 1: Hypothetical Reaction Efficiency of In-Solution Acetoacetylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 7.0 | 7.5 | 8.0 |
| Molar Excess of NHS-acetoacetate | 5-fold | 10-fold | 15-fold |
| Reaction Time (hours) | 1 | 2 | 4 |
| Yield (%) | 75 | 92 | 88 |
Table 2: Comparison of Purification Methods for Acetoacetylated Peptides
| Purification Method | Purity (%) | Recovery (%) | Throughput |
| RP-HPLC | >98 | 70 | Low |
| Size-Exclusion Chromatography | 85-95 | 85 | Medium |
| Ion-Exchange Chromatography | 90-98 | 75 | Medium |
Visualization of Workflows and Mechanisms
Caption: Reaction mechanism of peptide acetoacetylation.
Caption: General experimental workflow.
Caption: Drug development workflow using acetoacetylated peptides.
References
N-Hydroxysuccinimidyl Acetoacetate: A Versatile Cross-Linking Agent for Bioconjugation and Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a versatile cross-linking agent that offers a dual-reactivity profile, making it a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This reagent possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an acetoacetyl group. The NHS ester provides a highly efficient means of forming stable amide bonds with primary amines, such as the side chains of lysine residues and the N-termini of proteins.[1][2][3][4][5][6][7] Concurrently, the acetoacetyl group can participate in various chemical transformations, including reactions with nucleophiles, offering the potential for secondary cross-linking or further functionalization. This dual functionality allows for a range of applications, from simple protein labeling to the construction of more complex bioconjugates.
Chemical Properties and Reaction Mechanism
The utility of NHS-acetoacetate as a cross-linking agent stems from the independent and specific reactivity of its two functional groups.
N-Hydroxysuccinimide (NHS) Ester Reactivity
The NHS ester is a well-established amine-reactive functional group. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4] This reaction is highly efficient and specific for primary amines under physiological to slightly alkaline pH conditions.[2][3][7]
Acetoacetyl Group Reactivity
Recent studies have highlighted the role of acetoacetate in the post-translational modification of proteins, specifically the acetoacetylation of lysine residues.[8][9][10][11] This indicates that the acetoacetyl group of NHS-acetoacetate can also react with primary amines, such as those on lysine, although potentially under different conditions or with different kinetics compared to the NHS ester. This secondary reactivity opens up possibilities for creating more complex cross-linked structures or for introducing a "handle" for subsequent modifications. The acetoacetyl group's ability to form stable enamines with primary amines is a key aspect of its reactivity.
Data Presentation
The following tables summarize critical quantitative data for optimizing experiments involving NHS-acetoacetate.
Table 1: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 7.0 | Room Temperature | ~1-2 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 10-30 minutes |
| 8.6 | 4 | 10 minutes |
Note: Data compiled from various sources on general NHS ester stability. The specific stability of NHS-acetoacetate may vary.[7][12]
Table 2: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal reactivity of primary amines is achieved when they are deprotonated. Higher pH increases the rate of hydrolysis of the NHS ester.[2][3][5][6][7] |
| Buffer | Phosphate, Borate, Bicarbonate/Carbonate, HEPES | Amine-free buffers are essential to prevent competition with the target biomolecule.[7] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the hydrolysis of the NHS ester and prolong its reactivity.[7] |
| Reaction Time | 30 minutes to 4 hours | The optimal time depends on the specific protein, concentration, and temperature. |
| Molar Excess of NHS-Acetoacetate | 5- to 20-fold | This should be optimized for each specific application to achieve the desired degree of labeling while minimizing protein modification-induced aggregation or loss of function.[2] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with NHS-Acetoacetate
This protocol provides a general guideline for the covalent modification of a protein with NHS-acetoacetate.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (NHS-acetoacetate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.
-
-
Prepare the NHS-Acetoacetate Solution:
-
Immediately before use, dissolve the NHS-acetoacetate in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-acetoacetate stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. For light-sensitive applications, protect the reaction from light.
-
-
Quench the Reaction (Optional):
-
To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS-acetoacetate.
-
-
Purify the Conjugate:
-
Remove excess, non-reacted NHS-acetoacetate and byproducts using a size-exclusion chromatography column or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectrophotometry or mass spectrometry.
-
Protocol 2: Two-Step Cross-Linking Utilizing Dual Reactivity
This protocol outlines a potential strategy for sequential cross-linking, first through the NHS ester and then leveraging the acetoacetyl group.
Materials:
-
All materials from Protocol 1
-
Second target molecule with a reactive nucleophile (e.g., a primary amine or hydrazine)
-
Appropriate buffer for the second reaction (may require pH adjustment)
Procedure:
-
Perform Steps 1-5 of Protocol 1 to generate the acetoacetyl-modified protein.
-
Prepare for the Second Reaction:
-
Exchange the purified acetoacetyl-modified protein into a buffer suitable for the second reaction. The optimal pH for enamine formation with the acetoacetyl group may differ from the NHS ester reaction and may require empirical determination.
-
-
Second Cross-Linking Reaction:
-
Add the second target molecule to the acetoacetyl-modified protein solution.
-
Incubate the reaction under optimized conditions (time, temperature, pH) to allow for the reaction with the acetoacetyl group.
-
-
Purify and Characterize the Final Conjugate:
-
Purify the final cross-linked product to remove any unreacted second target molecule.
-
Characterize the final conjugate to confirm the successful dual cross-linking.
-
Applications
The unique properties of NHS-acetoacetate lend it to a variety of applications in research and drug development:
-
Protein Modification and Labeling: The NHS ester functionality allows for the straightforward attachment of the acetoacetyl group to proteins for subsequent studies or as a point of further conjugation.
-
Enzyme Immobilization: Covalent attachment of enzymes to solid supports for applications in biocatalysis and diagnostics.
-
Antibody-Drug Conjugate (ADC) Development: The dual reactivity can be exploited to create ADCs with controlled drug-to-antibody ratios (DAR) and potentially cleavable linkers.
-
Study of Protein-Protein Interactions: As a cross-linking agent to stabilize and identify interacting proteins. The defined spacer arm of the acetoacetate linker can provide distance constraints for structural studies.
-
Hydrogel Formation: The potential for the acetoacetyl group to react with various nucleophiles makes it a candidate for the formation of biocompatible hydrogels for tissue engineering and drug delivery.
Conclusion
This compound is a powerful and versatile cross-linking agent that combines the well-established amine-reactivity of NHS esters with the additional functionality of an acetoacetyl group. This dual nature provides researchers and drug development professionals with a flexible tool for a wide range of bioconjugation applications. Careful optimization of reaction conditions is crucial to harness the full potential of this reagent and to achieve the desired modification or cross-linking with high efficiency and specificity. The provided protocols and data serve as a starting point for developing robust and reproducible methods for the use of NHS-acetoacetate in your specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation [elifesciences.org]
- 9. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing N-Hydroxysuccinimidyl Acetoacetate to Protein Molar Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of N-Hydroxysuccinimidyl (NHS)-acetoacetate to protein for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of NHS-acetoacetate to protein?
A common starting point for the molar ratio of NHS-acetoacetate to protein is a 5-fold to 20-fold molar excess of the NHS-acetoacetate reagent.[1] However, the optimal ratio is highly dependent on the specific protein, its concentration, and the desired degree of modification, and therefore must be determined empirically.[1] For dilute protein solutions, a higher molar excess may be necessary to achieve the same level of modification.[1]
Q2: What is the optimal pH for reacting NHS-acetoacetate with a protein?
The optimal pH range for the reaction of NHS esters with primary amines on a protein is typically between 7.2 and 8.5.[2] A pH of 8.3 to 8.5 is often recommended as an ideal starting point to balance the reactivity of the primary amines and the stability of the NHS ester.[3] Below pH 7.2, the amine groups are protonated and less reactive, while above pH 8.5, the hydrolysis of the NHS ester increases significantly, reducing conjugation efficiency.[2]
Q3: Which buffers are suitable for the conjugation reaction?
It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS-acetoacetate.[2][4] Recommended buffers include Phosphate-Buffered Saline (PBS), borate buffer, and carbonate/bicarbonate buffer.[2]
Q4: How does protein concentration affect the labeling reaction?
Higher protein concentrations, typically in the range of 2-10 mg/mL, generally lead to better labeling efficiency.[5] Lower protein concentrations can decrease the reaction rate and may require a higher molar excess of the NHS-acetoacetate to achieve the desired degree of labeling.[1]
Q5: What is the stability of the acetoacetyl group after conjugation to the protein?
The acetoacetyl group, once attached to a protein's lysine residue, forms a stable acetoacetamide linkage. Acetoacetamide is considered a stable compound under normal conditions.[6] However, as a β-keto amide, there is a potential for hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7][8] The acetoacetate moiety itself is prone to decarboxylation, but this is more pronounced in the free acetoacetic acid form.[9][10] For optimal stability of the conjugate, it is recommended to store it at -20°C or -80°C in a slightly acidic to neutral pH buffer.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the NHS-acetoacetate to protein molar ratio.
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | 1. Suboptimal Molar Ratio: The molar excess of NHS-acetoacetate is too low. | Perform a titration experiment by testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal excess for your specific protein.[1] |
| 2. Incorrect pH: The reaction pH is too low (<7.2), leading to protonated and unreactive amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[2][3] | |
| 3. Presence of Competing Amines: The protein solution contains buffers with primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer such as PBS, borate, or carbonate buffer before the reaction.[2] | |
| 4. Hydrolyzed NHS-acetoacetate: The NHS-acetoacetate reagent has been inactivated by exposure to moisture. | Prepare the NHS-acetoacetate stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Store the solid reagent in a desiccator. | |
| 5. Low Protein Concentration: The concentration of the protein is too low for efficient reaction kinetics. | If possible, concentrate the protein to 2-10 mg/mL.[5] | |
| Protein Precipitation/Aggregation | 1. Over-labeling: A high degree of modification with the relatively hydrophobic acetoacetyl group can decrease protein solubility. | Reduce the molar ratio of NHS-acetoacetate to protein. Perform a titration to find the highest degree of labeling that maintains protein solubility. |
| 2. High Concentration of Organic Solvent: The volume of the organic solvent (DMSO or DMF) used to dissolve the NHS-acetoacetate is too high. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |
| 3. Incorrect Buffer Conditions: The pH or ionic strength of the buffer is not optimal for the protein's stability. | Ensure the reaction buffer is one in which the protein is known to be stable. | |
| Inconsistent Results | 1. Variable Reagent Activity: The NHS-acetoacetate has partially hydrolyzed between experiments. | Always use freshly prepared stock solutions of NHS-acetoacetate. Store the solid reagent properly under dry conditions. |
| 2. Inaccurate Concentration Measurements: The concentrations of the protein or NHS-acetoacetate are not accurately determined. | Carefully measure the concentrations of both the protein and the NHS-acetoacetate stock solution before each experiment. | |
| 3. Fluctuations in Reaction Conditions: Minor variations in pH, temperature, or reaction time. | Standardize all reaction parameters, including temperature and incubation time, across all experiments. | |
| Loss of Protein Activity | 1. Modification of Critical Lysine Residues: The acetoacetylation of lysine residues in or near the active site or binding domains of the protein. | Try using a lower molar ratio of NHS-acetoacetate to achieve a lower degree of labeling. If the activity is still compromised, this labeling method may not be suitable for the specific protein if critical lysines are highly reactive. |
| 2. Conformational Changes: The modification induces changes in the protein's tertiary structure. | Characterize the modified protein using biophysical techniques to assess its structural integrity. |
Experimental Protocols
Protocol 1: Small-Scale Trial Reactions to Determine Optimal Molar Ratio
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal NHS-acetoacetate to protein molar ratio.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Prepare Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.
-
-
Prepare NHS-acetoacetate Stock Solution:
-
Immediately before use, dissolve NHS-acetoacetate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Set up Trial Reactions:
-
Set up a series of reactions with varying molar ratios of NHS-acetoacetate to protein (e.g., 2:1, 5:1, 10:1, 20:1).
-
For each reaction, add the calculated volume of the NHS-acetoacetate stock solution to the protein solution while gently vortexing. The final volume of DMSO or DMF should be less than 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quench the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-acetoacetate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted NHS-acetoacetate and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Analysis:
-
Analyze the degree of labeling for each molar ratio using appropriate methods, such as mass spectrometry or a colorimetric assay for acetoacetyl groups.
-
Assess the protein for any signs of precipitation or aggregation.
-
If applicable, perform a functional assay to determine the effect of modification on the protein's activity.
-
Protocol 2: Scale-up Conjugation with Optimized Molar Ratio
Once the optimal molar ratio has been determined, this protocol can be used for larger-scale labeling.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the protein and NHS-acetoacetate solutions.
-
Using the predetermined optimal molar ratio, calculate the required amount of NHS-acetoacetate for your larger quantity of protein.
-
Add the NHS-acetoacetate solution to the protein solution, ensuring the final organic solvent concentration remains below 10%.
-
Incubate under the optimized conditions (temperature and time) determined from the trial reactions.
-
Quench the reaction if necessary.
-
Purify the conjugated protein using a desalting column or other appropriate chromatography method (e.g., size-exclusion chromatography).
-
Characterize the final conjugate to confirm the degree of labeling and assess its purity and integrity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylation and Decarboxylation of Active Site Lys 84 Controls the Activity of OXA-24 β-Lactamase of Acinetobacter baumannii: Raman Crystallographic and Solution Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low labeling efficiency with N-Hydroxysuccinimidyl acetoacetate
Welcome to the technical support center for N-Hydroxysuccinimidyl (NHS) acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for labeling experiments using NHS-acetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugation reactions with N-Hydroxysuccinimidyl acetoacetate?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1] Within this range, the primary amine groups on proteins, such as the ε-amino group of lysine, are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated and therefore unreactive.[1] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and can lead to lower yields.[1]
Q2: What is a potential side reaction specific to the acetoacetate moiety of NHS-acetoacetate?
The acetoacetic acid moiety is known to be unstable and can undergo decarboxylation to form acetone and carbon dioxide.[2] This decomposition is pH-dependent. The acidic form of acetoacetic acid has a half-life of 140 minutes at 37°C in water, while the anionic form (acetoacetate) is significantly more stable with a half-life of 130 hours.[2] Therefore, maintaining a pH within the recommended range for NHS ester labeling (7.2-8.5) is also crucial for the stability of the acetoacetate group after it has been conjugated to the target molecule.
Q3: Which buffers are compatible with NHS-acetoacetate reactions?
It is critical to use buffers that are free of primary amines.[1] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[1] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[1]
Q4: How should this compound be stored?
This compound powder should be stored at 2-8°C.[1] As with all NHS esters, it is highly sensitive to moisture. It is essential to warm the vial to room temperature before opening to prevent condensation, which can lead to hydrolysis of the NHS ester.[1]
Q5: How should stock solutions of this compound be prepared and stored?
Stock solutions should be prepared immediately before use in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] It is not recommended to store stock solutions for extended periods, as the NHS ester can hydrolyze in the presence of trace amounts of water. Avoid multiple freeze-thaw cycles.[1]
Troubleshooting Guide for Low Labeling Efficiency
Low labeling efficiency is a common issue encountered during bioconjugation reactions. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: Very low or no labeling detected.
Diagram of Troubleshooting Workflow
Caption: A flowchart for troubleshooting low labeling efficiency.
1. Reagent Quality
-
Issue: The this compound has been compromised.
-
Possible Cause A: Hydrolysis of the NHS ester. NHS esters are highly susceptible to hydrolysis from moisture.
-
Possible Cause B: Decomposition of the acetoacetate moiety. The acetoacetic acid component is unstable and can decarboxylate.[2]
-
Solution: Use a fresh vial of the reagent. When preparing stock solutions, work quickly and keep the solution on ice if possible.
-
-
2. Reaction Conditions
-
Issue: The reaction environment is suboptimal.
-
Possible Cause A: Incorrect buffer pH. The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1]
-
Solution: Use a calibrated pH meter to verify the pH of your reaction buffer. Adjust as necessary.
-
-
Possible Cause B: Incompatible buffer components. The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target protein for the NHS-acetoacetate.[1]
-
Solution: Perform a buffer exchange into a compatible buffer such as PBS, borate, or bicarbonate buffer.[1]
-
-
3. Target Protein
-
Issue: The target protein is not amenable to labeling under the current conditions.
-
Possible Cause A: Low protein concentration. The concentration of the protein is too low for efficient labeling.
-
Solution: If possible, increase the concentration of your protein. A concentration of at least 2 mg/mL is recommended.[1]
-
-
Possible Cause B: Inaccessible amine groups. The primary amine groups on the protein may be sterically hindered or buried within the protein's 3D structure.
-
Solution: Consider gentle denaturation of the protein if its native conformation is not required for downstream applications.
-
-
4. Reaction Parameters
-
Issue: The stoichiometry or incubation parameters need adjustment.
-
Possible Cause A: Insufficient molar excess of NHS-acetoacetate. The ratio of NHS-acetoacetate to protein is too low.
-
Solution: Increase the molar excess of the NHS-acetoacetate. A 10- to 20-fold molar excess is a common starting point.[1]
-
-
Possible Cause B: Suboptimal incubation time and temperature. The reaction may be too slow at low temperatures, or hydrolysis may dominate at higher temperatures.[1]
-
Solution: Try incubating the reaction for a longer period at room temperature or 4°C. Typical incubation times are 1-4 hours at room temperature or overnight at 4°C.[1]
-
-
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis but may require longer incubation times.[1] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1] |
| Molar Excess of NHS Ester | 10 - 20 fold | This is a starting point and may require optimization for your specific protein.[1] |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | The optimal time should be determined empirically.[1] |
Table 2: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and serves as a guideline. The stability of this compound may vary.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with NHS-acetoacetate. Optimization may be required for your specific application.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Diagram of Experimental Workflow
Caption: A general workflow for protein labeling with NHS-acetoacetate.
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS-acetoacetate Solution:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Dissolve the NHS-acetoacetate in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
-
Perform the Labeling Reaction:
-
Calculate the volume of the 10 mM NHS-acetoacetate stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[1]
-
While gently stirring or vortexing the protein solution, add the calculated volume of the NHS-acetoacetate stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] Protect the reaction from light if the final application is fluorescence-based.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the unreacted NHS-acetoacetate, hydrolyzed reagent, and quenching buffer components from the labeled protein using a desalting column or dialysis.
-
References
Technical Support Center: N-Hydroxysuccinimidyl Acetoacetate Reactions
Welcome to the Technical Support Center for bioconjugation reactions involving N-Hydroxysuccinimidyl (NHS) acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary target sites for N-Hydroxysuccinimidyl acetoacetate on a protein?
N-Hydroxysuccinimidyl (NHS) esters, including NHS-acetoacetate, are highly reactive towards primary amines.[1][2][3][][5][6] The primary sites of reaction on proteins and peptides are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][2][3][][5][6] This reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2][3][][5][6]
Q2: What is the most significant side reaction to consider when using NHS-acetoacetate?
The most common and significant side reaction is the hydrolysis of the NHS ester.[2][3][7] In aqueous solutions, water molecules can attack the ester, leading to its hydrolysis into an unreactive carboxylic acid and N-hydroxysuccinimide.[2][3][7] This process renders the NHS-acetoacetate inactive for conjugation and directly competes with the desired reaction with the target amine, thereby reducing the overall conjugation efficiency.[2][3][7] The rate of hydrolysis is highly dependent on pH and temperature.[1][2][7]
Q3: Can NHS-acetoacetate react with amino acid residues other than primary amines?
Yes, under certain conditions, NHS esters can react with other nucleophilic amino acid side chains, leading to side reactions.[1][7][8][9] These reactions are generally less efficient than the reaction with primary amines.[1][7]
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters to form ester bonds.[1][7][8][9] This side reaction is more likely to occur at suboptimal pH or with prolonged reaction times.[7] These O-acylations are less stable than the amide bonds formed with primary amines and can be hydrolyzed.[1][7]
-
Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react with NHS esters to form a thioester linkage.[1][7] This reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.[1]
-
Histidine and Arginine: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported, but these are generally considered minor side reactions.[1][7][10]
Q4: What is the optimal pH for conducting a conjugation reaction with NHS-acetoacetate?
The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5.[1][2][][5][6][7][11][12][13][14][15] A delicate balance must be achieved:
-
Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and significantly slows down the reaction rate.[1][7][11]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which reduces the amount of active reagent available for conjugation.[1][2][7][11]
For many applications, a pH of 8.3-8.5 is recommended as an ideal compromise to achieve efficient labeling while minimizing hydrolysis.[11][12][13][15]
Q5: Which buffers should I use and which should I avoid for my NHS-acetoacetate conjugation reaction?
It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[2][11][12][14][15]
-
Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Bicarbonate, Borate, and HEPES buffers are all suitable choices.[2][11][12][14][15]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[2][11][14] However, these buffers can be useful for quenching the reaction once the desired conjugation has occurred.[2][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS-acetoacetate: The reagent may have degraded due to moisture. | - Use fresh, high-quality NHS-acetoacetate stored under desiccated conditions.[16][17]- Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[16][17]- Prepare the NHS-acetoacetate solution immediately before use and do not store it in solution.[16] |
| Suboptimal Reaction pH: The pH is too low (amines are protonated) or too high (hydrolysis is rapid). | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[1][7][11]- For large-scale reactions, monitor the pH during the reaction as hydrolysis can cause it to decrease, and adjust if necessary or use a more concentrated buffer.[12][13][14] | |
| Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine). | - Perform a buffer exchange of your protein sample into an amine-free buffer (e.g., PBS, Borate) using dialysis or a desalting column prior to the reaction.[14] | |
| Non-specific Labeling or Side Reactions | Reaction with other nucleophilic residues: At suboptimal pH or with long reaction times, reaction with tyrosine, serine, threonine, or cysteine can occur. | - Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5).[1][7]- Reduce the reaction time.[7]- If cysteine modification is a concern, consider blocking the sulfhydryl groups with a reversible blocking agent before the NHS ester reaction.[1] |
| Protein Precipitation or Aggregation | Over-labeling: Excessive modification can alter the protein's solubility characteristics. | - Reduce the molar excess of the NHS-acetoacetate used in the reaction.[11] |
| Solvent Effects: The organic solvent (e.g., DMSO, DMF) used to dissolve the NHS-acetoacetate may cause protein precipitation. | - Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%).[1][2]- Add the NHS-acetoacetate solution to the protein solution slowly while gently mixing.[11] |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction, as it directly competes with the desired aminolysis. The primary competing reaction is hydrolysis.
Table 1: Stability of NHS Esters as a Function of pH and Temperature
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][2] |
| 8.0 | 4 | ~1 hour[1][18] |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Room Temperature | Minutes[18] |
Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid(s) | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Stability of Linkage |
| Lysine, N-terminus | Primary Amine (-NH₂) | High | Amide | Very Stable[7] |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile[1][7] |
| Tyrosine, Serine, Threonine | Hydroxyl (-OH) | Low | Ester | Labile (can be hydrolyzed)[1][7] |
| Histidine | Imidazole | Very Low | Acyl-imidazole | Unstable[1][7] |
| Arginine | Guanidinium | Very Low | N/A | N/A[1] |
This table provides a general overview. The actual reactivity can be influenced by the local microenvironment of the amino acid residue within the protein, including its accessibility and the presence of neighboring catalytic residues.[1][8]
Experimental Protocols
General Protocol for Protein Labeling with NHS-Acetoacetate
This protocol provides a general guideline. Optimization may be required based on the specific protein, desired degree of labeling, and the specific NHS-acetoacetate reagent used.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[12]
-
Prepare NHS-Acetoacetate Solution: Immediately before use, dissolve the NHS-acetoacetate in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][16]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-acetoacetate stock solution to the protein solution while gently stirring.[1][16] The final concentration of the organic solvent should be kept below 10%.[1]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[13][16]
-
-
Quench the Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[1][7]
-
Purify the Conjugate: Remove excess, unreacted NHS-acetoacetate and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for downstream applications.[1][13]
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.[1][19][20]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. broadpharm.com [broadpharm.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of NHS-Acetate and DEPC labelling for determination of solvent accessible amino acid residues in protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Purification of N-Hydroxysuccinimidyl Acetoacetate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of excess N-Hydroxysuccinimidyl (NHS) acetoacetate and its byproducts after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants present in my reaction mixture after using N-Hydroxysuccinimidyl acetoacetate?
After your reaction, the mixture will likely contain your desired conjugate, unreacted this compound, and byproducts from the hydrolysis of the NHS ester. The primary contaminants you need to remove are:
-
Excess this compound: The unreacted portion of your labeling reagent.
-
N-Hydroxysuccinimide (NHS): Released as a byproduct upon both successful conjugation and hydrolysis of the NHS ester.[1]
-
Acetoacetic acid: Formed from the hydrolysis of the acetoacetate moiety of the reagent. Acetoacetic acid is unstable and can further decompose into acetone and carbon dioxide.[2]
Q2: Why is it crucial to remove these excess reagents and byproducts?
Leaving excess reagents and byproducts in your sample can lead to several issues:
-
Interference with downstream applications: Unreacted NHS-acetoacetate can label other molecules in subsequent experiments, leading to false-positive results.
-
Inaccurate characterization: The presence of contaminants can interfere with analytical techniques used to determine the concentration and degree of labeling of your conjugate.
-
Reduced stability of the conjugate: The acetoacetate group can be reactive, and its presence in excess might lead to unwanted side reactions over time.
-
Cellular toxicity: For in-vivo or cell-based assays, unreacted reagents may exhibit toxicity.
Q3: What are the recommended methods for removing excess this compound and its byproducts?
The most effective methods for removing small molecule contaminants from larger biomolecules like proteins or antibodies are based on size differences. The three primary techniques are:
-
Size-Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size. Larger molecules (your conjugate) pass through the column more quickly, while smaller molecules (excess reagent and byproducts) are retained longer, allowing for their effective separation.[3][4][5][6]
-
Dialysis: This technique involves placing your reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). Smaller contaminants diffuse out into a larger volume of buffer, while your larger conjugate is retained within the membrane.[7][8][9][10][11]
-
Precipitation: This method involves selectively precipitating your target molecule (e.g., a protein) using agents like acetone or trichloroacetic acid (TCA), leaving the small molecule contaminants in the supernatant.[12][13] The precipitated protein can then be resolubilized in a clean buffer.
Data Presentation
To aid in the selection of an appropriate purification method, the following table summarizes the molecular weights of this compound and its primary byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C₈H₉NO₅ | 199.16 | Reactive NHS ester. Typically soluble in organic solvents like DMSO and DMF.[2] |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | Byproduct of NHS ester reactions. Soluble in water, DMSO, DMF, alcohols, and ethyl acetate.[11] |
| Acetoacetic acid | C₄H₆O₃ | 102.09 | Hydrolysis byproduct. Soluble in water, ethanol, and ether. Unstable in aqueous solution, decomposing to acetone and CO₂.[1][2] |
Experimental Protocols
Protocol: Removal of Excess this compound using Size-Exclusion Chromatography (Desalting Column)
This protocol is suitable for the rapid purification of proteins and other macromolecules.
Materials:
-
Reaction mixture containing the conjugate, excess NHS-acetoacetate, and byproducts.
-
Size-exclusion chromatography column (desalting column) with an appropriate molecular weight cut-off (e.g., Sephadex G-25).
-
Equilibration/elution buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Collection tubes.
Procedure:
-
Column Preparation:
-
Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer. This removes any storage solutions and ensures the column is conditioned for your sample.
-
-
Sample Application:
-
Apply the reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation for the specific column (typically 10-15% of the total column volume for optimal separation).
-
-
Elution:
-
Begin eluting the sample with the equilibration buffer.
-
The larger, conjugated protein will travel through the column faster and elute first.
-
The smaller, unreacted NHS-acetoacetate and its byproducts will be retained in the pores of the resin and elute later.
-
-
Fraction Collection:
-
Collect fractions as the eluate exits the column.
-
Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm. The first peak corresponds to your purified conjugate.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified protein.
-
If necessary, concentrate the purified sample using a centrifugal concentrator.
-
Mandatory Visualization
Below is a decision-making workflow to assist in selecting the most appropriate purification method for your experiment.
Caption: Decision tree for selecting a purification method.
This guide provides a foundational understanding of how to effectively remove excess this compound from your reaction mixture. For optimal results, always refer to the manufacturer's protocols for specific reagents and equipment.
References
- 1. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 2. CAS 139549-71-6: this compound [cymitquimica.com]
- 3. Acetic acid N-hydroxysuccinimide ester | 14464-29-0 | FA33719 [biosynth.com]
- 4. Acetic acid N-hydroxysuccinimide ester | C6H7NO4 | CID 84460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. N-Hydroxysuccinimide S-acetylthioacetate | C8H9NO5S | CID 127532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
Stability of the acetoacetyl group on proteins under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the acetoacetyl group on proteins under different pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: At what pH range is the acetoacetyl group generally stable on a protein?
A1: The acetoacetyl group, attached to primary amines like the ε-amino group of lysine, forms a β-keto amide linkage. This linkage is generally stable in the neutral to slightly acidic pH range (approximately pH 5.0 to 7.5) at ambient temperature. Within this range, the rate of spontaneous hydrolysis is low, making it suitable for most short-term experiments.
Q2: My acetoacetylated protein seems to be losing its modification over time, even at neutral pH. What could be the cause?
A2: While relatively stable at neutral pH, several factors can contribute to the gradual loss of the acetoacetyl group:
-
Elevated Temperatures: Incubation at temperatures above room temperature (e.g., 37°C) can accelerate the rate of hydrolysis.
-
Enzymatic Activity: If your protein sample contains contaminating proteases or acylases, these enzymes could be cleaving the amide bond or the acetoacetyl group itself. Ensure high purity of your protein and consider adding broad-spectrum protease inhibitors.
-
Local Microenvironment: The specific amino acid sequence surrounding the modified lysine can influence the stability of the acetoacetyl group. Nearby acidic or basic residues could catalyze local hydrolysis.
Q3: I am working at an acidic pH (pH 3-4). Should I be concerned about the stability of the acetoacetyl group?
A3: Yes, you should be cautious. Under acidic conditions (pH < 4), the acetoacetyl group is susceptible to hydrolysis. The keto group can be protonated, which makes the carbonyl carbon more electrophilic and prone to nucleophilic attack by water. Furthermore, the free acetoacetic acid is known to undergo decarboxylation, and while the amide is more stable, acidic conditions can promote cleavage. The rate of cleavage increases with lower pH and higher temperatures.
Q4: What happens to the acetoacetyl group at alkaline pH (pH > 8)?
A4: The acetoacetyl group is also unstable under alkaline conditions. Base-catalyzed hydrolysis of the amide bond can occur, leading to the removal of the modification. The rate of hydrolysis increases significantly at pH 9 and above. At very high pH (e.g., pH 11-12), cleavage can be rapid, especially with heating.
Q5: I used diketene for acetoacetylation and am seeing unexpected side products or protein aggregation. Why is this happening?
A5: Diketene is a highly reactive reagent and can lead to side reactions if not used carefully:
-
Reaction with other nucleophiles: Besides lysine, diketene can react with other nucleophilic residues on the protein surface, such as serine, threonine, tyrosine, and cysteine, although these reactions are generally less favorable or form less stable adducts than with primary amines.
-
Over-modification: Using a large excess of diketene can lead to the modification of multiple lysine residues, which can alter the protein's structure and solubility, potentially causing aggregation.
-
Hydrolysis of Diketene: Diketene is unstable in aqueous solutions and hydrolyzes to form acetoacetic acid, which then rapidly decomposes to acetone and carbon dioxide. This hydrolysis competes with the acetoacetylation reaction, so it's crucial to perform the reaction efficiently.
Q6: How can I confirm that my protein is acetoacetylated and assess its stability?
A6: You can use a combination of techniques:
-
Mass Spectrometry: This is the most direct method. An increase in mass of 84.021 Da for each modified lysine residue will be observed.[1] To assess stability, you can incubate your protein at different pH values over time and measure the remaining intact mass.
-
Western Blot: If you have an antibody that specifically recognizes the acetoacetyl-lysine modification, you can use Western blotting to detect the modification and monitor its presence over time under different pH conditions.
-
HPLC Analysis: For smaller proteins or peptides, you can use reverse-phase HPLC to separate the modified and unmodified forms. By incubating the modified peptide at different pH values and analyzing samples at various time points, you can quantify the rate of cleavage.
Quantitative Data on Acetoacetyl Group Stability
Direct quantitative data for the hydrolysis of the acetoacetyl group on proteins is limited in the literature. However, based on the known chemistry of β-keto amides and related compounds, the following table provides an estimated stability profile. These are estimations and the actual stability will depend on the specific protein, temperature, and buffer composition.
| pH Range | Estimated Stability (Half-life at 25°C) | Notes |
| < 4.0 (Strongly Acidic) | Minutes to a few hours | Hydrolysis is acid-catalyzed. The β-keto group enhances lability compared to a simple acetyl group. |
| 4.0 - 6.0 (Moderately Acidic) | Several hours to days | Stability increases as pH approaches neutral. Still susceptible to slow hydrolysis. |
| 6.0 - 8.0 (Near-Neutral) | Days to weeks | Generally considered the optimal range for stability. Hydrolysis is minimal. |
| 8.0 - 10.0 (Moderately Alkaline) | Several hours to days | Base-catalyzed hydrolysis becomes significant. Stability decreases as pH increases. |
| > 10.0 (Strongly Alkaline) | Minutes to a few hours | Rapid base-catalyzed hydrolysis of the amide bond. |
Experimental Protocols
Protocol 1: Acetoacetylation of Protein Lysine Residues using Diketene
Objective: To introduce acetoacetyl groups onto the primary amino groups (e.g., lysine side chains and the N-terminus) of a protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5).
-
Diketene (handle with extreme care in a fume hood, as it is toxic and reactive).
-
1 M NaOH for pH adjustment.
-
Dialysis tubing or desalting column.
-
Reaction buffer: 100 mM Sodium Phosphate, pH 7.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Cool the protein solution to 4°C in an ice bath with gentle stirring.
-
In a chemical fume hood, prepare a fresh 1:10 dilution of diketene in a dry, inert solvent (e.g., acetonitrile or dioxane).
-
While monitoring the pH of the protein solution, add a 10 to 50-fold molar excess of the diluted diketene dropwise.
-
Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding small aliquots of 1 M NaOH as needed. The reaction of diketene with the protein will release protons, causing the pH to drop.
-
Allow the reaction to proceed for 1 hour at 4°C with gentle stirring.
-
To quench the reaction, add the quenching solution to a final concentration of 50 mM. This will react with any remaining diketene.
-
Remove unreacted reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C, or by using a desalting column.
-
Confirm the modification by mass spectrometry.
Protocol 2: Assessing the pH Stability of Acetoacetylated Protein
Objective: To determine the rate of hydrolysis of the acetoacetyl group from a modified protein at different pH values.
Materials:
-
Acetoacetylated protein (from Protocol 1).
-
A series of buffers with different pH values (e.g., 100 mM citrate for pH 3-6, 100 mM phosphate for pH 6-8, 100 mM borate for pH 8-10, 100 mM carbonate-bicarbonate for pH 10-11).
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Method for analysis (e.g., LC-MS, HPLC, or Western blot).
Procedure:
-
Prepare aliquots of the acetoacetylated protein.
-
Dilute the protein into each of the different pH buffers to a final concentration suitable for your analytical method.
-
For each pH condition, take a sample at time zero (t=0) and immediately analyze it or stop the reaction (e.g., by flash freezing or adding a quenching agent like a strong acid for MS analysis).
-
Incubate the remaining samples at the desired temperature.
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each pH condition and analyze it.
-
Quantify the amount of remaining acetoacetylated protein at each time point for each pH.
-
Plot the percentage of remaining modified protein versus time for each pH to determine the stability profile. The data can be fitted to a first-order decay curve to calculate the half-life of the modification at each pH.
Visualizations
Caption: Experimental workflow for protein acetoacetylation and subsequent pH stability analysis.
Caption: Logical relationship of acetoacetyl group stability under different pH conditions.
References
Technical Support Center: Quenching Unreacted N-Hydroxysuccinimidyl Acetoacetate
Welcome to the technical support center for N-Hydroxysuccinimidyl (NHS) Acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively quenching unreacted NHS-acetoacetate and to troubleshoot potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction with N-Hydroxysuccinimidyl acetoacetate?
Quenching is a critical step to terminate the conjugation reaction. It involves adding a reagent to deactivate any unreacted NHS-acetoacetate. This is essential to:
-
Prevent non-specific labeling: Unreacted NHS-acetoacetate can continue to react with primary amines on your target molecule or other molecules in your sample, leading to unintended and heterogeneous products.
-
Ensure reproducibility: By precisely stopping the reaction, you can achieve more consistent results between experiments.
-
Avoid interference in downstream applications: Residual active NHS-acetoacetate can interfere with subsequent assays or analytical techniques.
Q2: What are the standard quenching agents for NHS esters, and are they suitable for NHS-acetoacetate?
Common quenching agents for NHS esters are small molecules containing primary amines, such as Tris, glycine, lysine, and ethanolamine.[1] These agents react with the NHS ester to form a stable amide bond, effectively capping the reactive group.
However, with NHS-acetoacetate, there is a crucial secondary consideration: the acetoacetate moiety itself can react with primary amines to form an imine or enamine.[1][2] This can lead to the formation of a potentially unstable adduct on your final conjugate, in addition to the intended acetoacetate group.
Q3: What are the potential side reactions when quenching NHS-acetoacetate with primary amines?
The primary side reaction of concern is the reaction between the ketone group of the acetoacetate moiety and the primary amine of the quenching agent (e.g., Tris, glycine, lysine). This reaction forms a Schiff base, which can then tautomerize to a more stable enamine.
This side reaction can have several implications:
-
Alteration of the final product: The resulting conjugate will have a modified acetoacetate group, which may not be the intended structure.
-
Potential instability: Enamines can be susceptible to hydrolysis, potentially leading to the degradation of the conjugate over time.[3]
-
Impact on downstream applications: The altered chemical nature of the acetoacetate group could affect its intended use, for example, in subsequent "click" chemistry reactions or its interaction with biological systems.
Q4: How stable is the acetoacetate group on my conjugated molecule?
The acetoacetate group is inherently unstable and can undergo decarboxylation (loss of CO2) to yield an acetone group, particularly under acidic conditions or upon heating.[3][4] The half-life of acetoacetic acid in water at 37°C is approximately 140 minutes.[3][4] Therefore, it is crucial to consider the stability of the acetoacetylated molecule during purification, storage, and downstream applications. Storage at -80°C is recommended to slow down degradation.[5][6][7]
Troubleshooting Guides
Problem 1: Low or No Quenching Efficiency
| Possible Cause | Recommended Solution |
| Insufficient Quenching Agent | Increase the molar excess of the quenching agent. A final concentration of 20-100 mM is a good starting point.[1] |
| Inadequate Incubation Time | Ensure a sufficient quenching time. Typically, 15-30 minutes at room temperature is adequate for most primary amine-based quenchers.[1] |
| Incorrect pH for Quenching | The quenching reaction with primary amines is most effective at a pH between 7.2 and 8.5.[1] Ensure your buffer is within this range. |
| Hydrolysis of NHS Ester | If the initial conjugation reaction was inefficient due to hydrolysis of the NHS ester, there will be little to no unreacted reagent to quench. Verify the integrity of your NHS-acetoacetate reagent and ensure it is stored under dry conditions. |
Problem 2: Unexpected Mass or Charge of the Final Conjugate
| Possible Cause | Recommended Solution |
| Reaction of Acetoacetate with Quenching Agent | The ketone of the acetoacetate moiety has likely reacted with the primary amine of your quenching agent (e.g., glycine, Tris) to form an enamine. This will result in a mass increase corresponding to the addition of the quenching agent minus a molecule of water. |
| Decarboxylation of Acetoacetate | The acetoacetate group may have undergone decarboxylation to an acetone group, resulting in a mass loss of 44 Da (CO2). This is more likely if the conjugate was exposed to acidic conditions or elevated temperatures. |
| Multiple Modifications | Your target molecule may have been modified at multiple sites with NHS-acetoacetate. Optimize the molar ratio of NHS-acetoacetate to your target molecule to control the degree of labeling. |
Experimental Protocols
Protocol 1: Standard Quenching of NHS-Acetoacetate with Tris Buffer
This protocol is a general guideline. Optimal conditions may vary depending on the specific application.
Materials:
-
Reaction mixture containing your target molecule and unreacted NHS-acetoacetate.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
To your reaction mixture, add the Quenching Buffer to a final concentration of 50 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
Proceed with the purification of your conjugate (e.g., dialysis, size-exclusion chromatography) to remove excess quenching reagent and by-products.
Note: Be aware that this quenching method may lead to the formation of a Tris-adduct on the acetoacetate moiety. It is highly recommended to characterize the final product by mass spectrometry.
Protocol 2: Quenching via Hydrolysis
This alternative method avoids the use of primary amine quenching agents, thus preventing the side reaction with the acetoacetate group. However, it relies on the hydrolysis of the NHS ester, which is slower.
Materials:
-
Reaction mixture containing your target molecule and unreacted NHS-acetoacetate.
-
Hydrolysis Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.5-9.0.
Procedure:
-
Adjust the pH of your reaction mixture to 8.5-9.0 by adding the Hydrolysis Buffer.
-
Incubate the reaction for at least 1-2 hours at room temperature to allow for the complete hydrolysis of the unreacted NHS ester.
-
Proceed with the purification of your conjugate.
Data Presentation
Table 1: Common Quenching Agents for NHS Esters and Special Considerations for NHS-Acetoacetate
| Quenching Agent | Typical Final Concentration | Typical Incubation Time | Pros | Cons for NHS-Acetoacetate |
| Tris | 20-100 mM[1] | 15-30 min[1] | Fast and effective for NHS ester quenching. | The primary amine can react with the acetoacetate ketone. |
| Glycine | 20-100 mM[1] | 15-30 min[1] | Efficient and commonly used. | Known to react with acetoacetate to form an enamine.[1] |
| Lysine | 20-50 mM[1] | 15 min[1] | Provides two primary amines for quenching. | Both primary amines can potentially react with the acetoacetate ketone. |
| Ethanolamine | 20-50 mM | 15 min | Effective quenching agent. | The primary amine can react with the acetoacetate ketone. |
| Hydroxylamine | 10-50 mM | 15 min | Can cleave the NHS ester. | Potential for other side reactions. |
| Hydrolysis (pH > 8.5) | N/A | 1-2 hours | Avoids amine-related side reactions with the acetoacetate group. | Slower than primary amine quenching. |
Visualizations
Caption: Experimental workflow for the conjugation and quenching of NHS-acetoacetate.
Caption: Potential side reaction pathway of the acetoacetate moiety with primary amine quenching agents.
References
- 1. Acetoacetate decarboxylase. Identification of the rate-determining step in the primary amine catalyzed reaction and in the enzymic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Hydroxysuccinimidyl Acetoacetate Reactions
Welcome to the technical support center for N-Hydroxysuccinimidyl (NHS) acetoacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting N-Hydroxysuccinimidyl acetoacetate with primary amines?
A1: The optimal pH for NHS-acetoacetate reactions is a balance between two critical factors: the reactivity of the NHS ester and the stability of the acetoacetate group. Generally, a pH range of 7.2 to 8.5 is recommended for NHS ester reactions with primary amines.[1] Within this range, a slightly alkaline pH, around 8.0 to 8.5, is often preferred to ensure that the primary amines on the target molecule are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently.[2][3]
Q2: Which buffers are recommended for NHS-acetoacetate reactions?
A2: It is crucial to use an amine-free buffer to prevent the buffer from competing with the target molecule for the NHS ester.[4] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Borate buffer
-
HEPES buffer
-
Carbonate-bicarbonate buffer [2]
The choice of buffer should also consider the stability of the target molecule.
Q3: What are the primary side reactions to be aware of with NHS-acetoacetate?
A3: There are two main competing side reactions:
-
Hydrolysis of the NHS ester: The NHS ester can react with water, leading to the hydrolysis of the ester and rendering it inactive for conjugation. The rate of hydrolysis increases with pH.[1]
-
Decarboxylation of the acetoacetate group: The acetoacetate moiety is susceptible to decarboxylation, particularly in its acidic form. The anionic form (acetoacetate) is more stable than the protonated form (acetoacetic acid).[1][4]
Q4: How can I minimize the degradation of the acetoacetate group during the reaction?
A4: To minimize decarboxylation of the acetoacetate group, consider the following:
-
Temperature: Perform the reaction at a controlled, lower temperature (e.g., 4°C) to slow down the degradation process.[5]
-
pH: While the NHS ester reaction is more efficient at a slightly alkaline pH, a pH closer to neutral (7.2-7.5) may offer a better compromise for maintaining the stability of the acetoacetate group.
-
Reaction Time: Optimize the reaction time to be as short as possible while still achieving the desired level of conjugation.
Q5: How should I prepare and store my NHS-acetoacetate stock solution?
A5: NHS-acetoacetate is sensitive to moisture. It should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] For long-term storage, it is best to store the solid reagent under desiccated conditions at -20°C or -80°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation Yield | Hydrolysis of NHS-acetoacetate: The reagent may have been exposed to moisture before or during the reaction. | - Ensure NHS-acetoacetate is stored under desiccated conditions. - Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1] - Minimize the reaction time in aqueous buffer. |
| Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated and unreactive primary amines. | - Ensure the reaction buffer pH is between 7.2 and 8.5.[1] Consider starting with a pH of 8.0. | |
| Presence of nucleophilic buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. | - Use a recommended amine-free buffer such as PBS, Borate, or HEPES.[4] | |
| Degradation of the acetoacetate group: The acetoacetate moiety may have decarboxylated, leading to an undesired modification. | - Perform the reaction at a lower temperature (e.g., 4°C).[5] - Optimize for the shortest possible reaction time. - Consider a buffer at the lower end of the recommended pH range (e.g., 7.2-7.5). | |
| Inconsistent Results | Variable reagent activity: The NHS-acetoacetate may have degraded over time. | - Use fresh or properly stored NHS-acetoacetate for each experiment. - Aliquot the reagent upon receipt to avoid multiple exposures to ambient moisture. |
| pH drift during the reaction: The reaction mixture's pH may change over time. | - Use a buffer with sufficient buffering capacity for the reaction scale. | |
| Presence of Unexpected Byproducts | Reaction with non-target nucleophiles: Other nucleophilic groups on the target molecule may have reacted with the NHS ester. | - While primary amines are the main target, other groups can react. Characterize the product thoroughly (e.g., by mass spectrometry). |
| Instability of the conjugated acetoacetate: The acetoacetate group on the conjugated molecule may be unstable under the purification or storage conditions. | - For storage of the final conjugate, consider a slightly acidic buffer and low temperatures (-80°C) to preserve the acetoacetate group.[3] |
Quantitative Data Summary
Table 1: Influence of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| Source: Thermo Fisher Scientific[1] |
Table 2: Stability of Acetoacetate in Serum
| Storage Temperature (°C) | Time | Percentage of Acetoacetate Lost |
| -20 | 7 days | ~40% |
| -20 | 40 days | Nearly 100% |
| -80 | 40 days | ~15% |
| Source: Fritz et al.[3] |
Experimental Protocols
General Protocol for Protein Acetoacetylation using NHS-Acetoacetate
This protocol provides a general guideline. Optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Prepare the NHS-Acetoacetate Solution:
-
Allow the vial of NHS-acetoacetate to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-acetoacetate in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-acetoacetate stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time should be determined experimentally.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted NHS-acetoacetate and byproducts using a desalting column or dialysis.
-
Visualizations
References
- 1. biochemazone.com [biochemazone.com]
- 2. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leukocare.com [leukocare.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
Purification of proteins modified with N-Hydroxysuccinimidyl acetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified by N-Hydroxysuccinimidyl (NHS) acetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of modifying proteins with NHS-acetoacetate?
Modifying proteins with NHS-acetoacetate introduces a reactive acetoacetyl group onto primary amines (lysine residues and the N-terminus) of the protein. This chemical handle can then be used for various bioconjugation applications, such as protein immobilization, cross-linking, or the attachment of reporter molecules.
Q2: What are the most common issues encountered during the purification of acetoacetylated proteins?
The most common challenges include low modification efficiency, protein precipitation or aggregation, and unintended side reactions. Successful purification requires careful optimization of the labeling reaction and subsequent purification steps to maintain protein stability and the integrity of the acetoacetyl group.
Q3: How can I confirm that my protein has been successfully acetoacetylated?
The gold standard for confirming protein acetoacetylation is mass spectrometry, which can identify the precise location and mass shift associated with the modification.[1][2] An alternative, though less direct, method involves the use of antibodies that recognize acetylated lysine residues, which may also bind to acetoacetylated lysines. For a simpler, albeit indirect, qualitative assessment, you could potentially adapt a colorimetric assay to detect the release of acetoacetate after chemical hydrolysis of the modified protein.[3][4]
Q4: What is the stability of the acetoacetyl group on the protein during purification?
The acetoacetyl group is attached to the protein via an amide bond. This bond is susceptible to hydrolysis under acidic or alkaline conditions.[5][6][7][8] Therefore, it is crucial to maintain a pH range of approximately 6.5-7.5 during purification and storage to ensure the stability of the modification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of proteins modified with NHS-acetoacetate.
Problem 1: Low or No Acetoacetylation Efficiency
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolyzed NHS-acetoacetate | Allow the NHS-acetoacetate reagent to warm to room temperature before opening to prevent moisture condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient labeling of primary amines. |
| Presence of Competing Amines | Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer. Avoid buffers containing Tris or glycine. |
| Insufficient Molar Excess of NHS-acetoacetate | Increase the molar ratio of NHS-acetoacetate to the protein. A 10- to 20-fold molar excess is a good starting point. |
| Low Protein Concentration | For optimal reaction kinetics, maintain a protein concentration of 1-10 mg/mL. |
Problem 2: Protein Precipitation or Aggregation During/After Labeling
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent | Keep the final concentration of DMSO or DMF in the reaction mixture below 10% to avoid protein denaturation. |
| Change in Protein's Isoelectric Point (pI) | The neutralization of positive charges on lysine residues can alter the protein's pI and lead to aggregation. Perform the labeling reaction at a lower protein concentration or screen for optimal buffer conditions. |
| Inherent Protein Instability | Ensure the chosen buffer and pH are compatible with your protein's stability. Consider performing the reaction at a lower temperature (e.g., 4°C for a longer duration). |
| Over-labeling | Excessive modification can lead to aggregation. Reduce the molar excess of the NHS-acetoacetate. |
Problem 3: Loss of Acetoacetyl Modification During Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Buffer pH | Maintain a pH between 6.5 and 7.5 throughout all purification steps (e.g., dialysis, chromatography) to prevent hydrolysis of the amide bond. |
| Harsh Elution Conditions in Affinity Chromatography | If using affinity chromatography, opt for gentle elution methods. For His-tagged proteins, use a competitive imidazole gradient rather than a low pH elution. For antibody purification with Protein A/G, consider using a high salt or gentle pH elution buffer instead of a very low pH buffer. |
Experimental Protocols
Protocol 1: Acetoacetylation of a Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5) at a concentration of 1-10 mg/mL.
-
If the protein solution contains Tris or other primary amines, perform a buffer exchange into the reaction buffer.
-
-
NHS-acetoacetate Preparation:
-
Allow the vial of NHS-acetoacetate to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-acetoacetate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-acetoacetate to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a final concentration of 50 mM Tris or glycine to consume any unreacted NHS-acetoacetate. Incubate for 15 minutes.
-
Protocol 2: Purification of Acetoacetylated Protein by Size-Exclusion Chromatography
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography (e.g., Sephadex G-25) column with a suitable purification buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Apply the reaction mixture from Protocol 1 to the equilibrated column.
-
-
Elution:
-
Elute the protein with the purification buffer. The larger, modified protein will elute first, while the smaller, unreacted NHS-acetoacetate and byproducts will be retained longer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pool the protein-containing fractions.
-
Visualizations
Caption: Workflow for protein acetoacetylation and purification.
Caption: Troubleshooting flowchart for low acetoacetylation efficiency.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Acetoacetate Colorimetric Assay Kit - Lifeasible [lifeasible.com]
- 5. youtube.com [youtube.com]
- 6. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
N-Hydroxysuccinimidyl acetoacetate reaction time optimization
Welcome to the technical support center for N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing reaction times and addressing common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[1][] A pH of 8.3-8.5 is often recommended to ensure the primary amines are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently.[3] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the NHS-acetoacetate.[]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound should be dissolved in a fresh, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4] It is critical to use a high-purity, amine-free grade of DMF, as impurities can react with the NHS ester.[3]
Q3: How should I store this compound?
A3: this compound powder should be stored at 2-8°C under dry conditions.[5] Once dissolved in an organic solvent, it is recommended to prepare the solution fresh for each use. If short-term storage of a stock solution is necessary, it should be stored at -20°C with protection from moisture.[4]
Q4: What are the primary competing reactions that can reduce the efficiency of my conjugation?
A4: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and the presence of water.[1][6] Additionally, the acetoacetate moiety itself is susceptible to decarboxylation, which can occur under prolonged heating or at non-optimal pH, leading to the loss of the desired functional group.[7][8]
Q5: Can other amino acid residues besides lysine react with NHS-acetoacetate?
A5: While the primary targets are the ε-amino group of lysine and the N-terminal α-amino group, other nucleophilic amino acid side chains can also react, particularly at higher pH. These include the hydroxyl groups of serine, threonine, and tyrosine, and the guanidinium group of arginine.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS-acetoacetate: The reagent was exposed to moisture before or during the reaction. | Allow the reagent vial to come to room temperature before opening. Use anhydrous solvents for dissolution and perform the reaction promptly. |
| Decarboxylation of acetoacetate: The acetoacetate group was lost due to instability. | Avoid prolonged reaction times at elevated temperatures. Consider performing the reaction at 4°C for a longer duration instead of at room temperature. | |
| Suboptimal pH: The reaction pH is too low, leading to protonated (unreactive) amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. | |
| Competing nucleophiles in the buffer: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS, borate, or carbonate buffer. | |
| Insufficient reagent: The molar excess of NHS-acetoacetate is too low. | Increase the molar excess of NHS-acetoacetate. A 10- to 20-fold molar excess is a common starting point. | |
| Protein Precipitation | High degree of modification: Excessive modification of the protein can alter its solubility. | Reduce the molar excess of NHS-acetoacetate or decrease the reaction time. |
| Solvent incompatibility: The concentration of the organic solvent used to dissolve the NHS-acetoacetate is too high. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |
| Inconsistent Results | Reagent instability: The NHS-acetoacetate has degraded upon storage. | Aliquot the solid reagent upon receipt and store it desiccated at the recommended temperature. Prepare fresh solutions for each experiment. |
| Variability in reaction time or temperature: Inconsistent incubation conditions affect the reaction rate and reagent stability. | Standardize the reaction time and temperature for all experiments. Use a temperature-controlled incubator or water bath. |
Data Presentation
Table 1: Factors Influencing NHS-Acetoacetate Reaction Time and Efficiency
| Parameter | Condition | Effect on Reaction | Recommendation |
| pH | < 7.0 | Slower reaction rate due to protonated amines. | Maintain pH between 7.2 and 8.5.[1][] |
| 7.2 - 8.5 | Optimal for amine reactivity. | Ideal range for the conjugation reaction. | |
| > 8.5 | Increased rate of NHS ester hydrolysis.[6] | Use with caution and for shorter reaction times. | |
| Temperature | 4°C | Slower reaction rate, but increased stability of NHS ester and acetoacetate. | Recommended for sensitive proteins or to minimize side reactions. |
| Room Temperature (20-25°C) | Faster reaction rate, but increased risk of hydrolysis and decarboxylation. | A common starting point, but reaction time should be optimized. | |
| > 30°C | Significantly increased risk of reagent degradation. | Generally not recommended. | |
| Concentration | Low Protein Concentration | Hydrolysis of the NHS ester can be a more significant competing reaction. | Increase the protein concentration if possible. |
| Molar Excess of NHS-acetoacetate | Higher excess can increase the degree of labeling but also the risk of precipitation. | Start with a 10- to 20-fold molar excess and optimize based on results. |
Table 2: Stability of Acetoacetate at Different Temperatures
| Temperature | Time | Acetoacetate Loss | Reference |
| -20°C | 7 days | ~40% | [7][8] |
| -20°C | 40 days | Nearly 100% | [7][8] |
| -80°C | 40 days | ~15% | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Protein Acetoacetylation
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the NHS-acetoacetate in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.0-8.5) at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS-acetoacetate to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Visualizations
Caption: Reaction mechanism of NHS-acetoacetate with a primary amine.
Caption: A workflow for troubleshooting low conjugation yield.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 139549-71-6 [m.chemicalbook.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry Analysis of Acetoacetylated Proteins: A Comparative Approach
For researchers, scientists, and drug development professionals venturing into the burgeoning field of protein acetoacetylation, this guide provides an in-depth technical comparison of current mass spectrometry-based methodologies. As a recently discovered post-translational modification (PTM), lysine acetoacetylation (Kacac) is increasingly implicated in a wide range of cellular processes, making its accurate and robust detection and quantification paramount. This document moves beyond a simple listing of protocols to explain the "why" behind experimental choices, empowering you to design and execute rigorous and self-validating proteomics workflows.
The Challenge of the Acetoacetylome: Why Enrichment is Non-Negotiable
Protein acetoacetylation, the addition of an acetoacetyl group to the ε-amino group of a lysine residue, results in a mass shift of +84.0211 Da.[1] Like many PTMs, Kacac is a low-abundance modification, meaning that acetoacetylated peptides are often masked by their unmodified, and significantly more abundant, counterparts in a complex protein digest.[2] This low stoichiometry presents a significant analytical challenge for mass spectrometry, necessitating a robust enrichment strategy to selectively isolate acetoacetylated peptides prior to analysis.[2][3]
Comparative Analysis of Enrichment Strategies
The success of any acetoacetylation study hinges on the efficacy of the enrichment method. Here, we compare the two primary strategies: antibody-based affinity enrichment and chemical-based approaches.
Antibody-Based Enrichment: The Workhorse of Acylation Proteomics
Immunoaffinity purification using antibodies that recognize the modified lysine residue is the most common and well-established method for enriching acylated peptides.[2][3][4]
Principle of Operation: Pan-specific anti-acyl-lysine antibodies, often those developed for acetyl-lysine, are immobilized on beads (e.g., agarose or magnetic) and used to capture acetoacetylated peptides from a total peptide digest. The specificity of these antibodies allows for the selective isolation of modified peptides.
Cross-Reactivity Advantage: A key consideration for acetoacetylation is the cross-reactivity of pan-anti-acetyl-lysine antibodies. Due to the structural similarity between the acetyl and acetoacetyl groups, many commercially available anti-acetyl-lysine antibodies exhibit sufficient affinity for acetoacetylated peptides, enabling their enrichment without the need for a dedicated anti-acetoacetyl-lysine antibody.
Workflow:
Caption: Antibody-based enrichment workflow for acetoacetylated peptides.
Performance Comparison of Commercial Pan-Acetyl-Lysine Antibodies:
While many pan-acetyl-lysine antibodies can be used for acetoacetyl-lysine enrichment, their performance can vary. When selecting an antibody, it is crucial to consider its specificity and enrichment efficiency for acetoacetylated peptides, which can often be found in the manufacturer's documentation or in published studies.
| Feature | Antibody A | Antibody B | Chemical Enrichment |
| Target | Acetyl-lysine (cross-reacts with Acetoacetyl-lysine) | Acetyl-lysine (cross-reacts with Acetoacetyl-lysine) | Acetoacetylated proteins/peptides |
| Principle | Immunoaffinity | Immunoaffinity | Covalent labeling and affinity purification |
| Specificity | High for acetyl-lysine, variable for acetoacetyl-lysine | High for acetyl-lysine, variable for acetoacetyl-lysine | High for the chemical tag |
| Efficiency | Dependent on antibody affinity and epitope accessibility | Dependent on antibody affinity and epitope accessibility | Dependent on reaction efficiency |
| Reproducibility | Generally high with validated antibodies | Generally high with validated antibodies | Can be variable depending on the complexity of the chemical reactions |
| Cost | Moderate to High | Moderate to High | Potentially higher due to specialized reagents |
Chemical Enrichment: An Emerging Alternative
Chemical enrichment strategies offer an antibody-independent approach to isolate acetoacetylated proteins or peptides.
Principle of Operation: These methods typically involve the use of chemical probes that selectively react with the acetoacetyl group.[5][6] These probes often contain a biotin tag, allowing for the subsequent capture of the labeled proteins or peptides using streptavidin-coated beads.
Advantages:
-
Antibody-independent: Overcomes limitations of antibody affinity and specificity.
-
Potential for broader coverage: May capture acetoacetylated proteins that are not efficiently recognized by antibodies.
Limitations:
-
Harsher chemical conditions: May lead to sample loss or unwanted side reactions.
-
More complex workflow: Involves multiple chemical reaction and cleanup steps.
Mass Spectrometry Acquisition Strategies: DDA vs. DIA
Once the acetoacetylated peptides are enriched, the next critical step is their analysis by mass spectrometry. The two most common acquisition strategies are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).
Data-Dependent Acquisition (DDA)
In DDA, the mass spectrometer first performs a full scan (MS1) to identify the most abundant peptide ions. It then selects a predefined number of these "top N" ions for fragmentation (MS2) to determine their amino acid sequence.
Advantages:
-
Generates high-quality MS2 spectra that are relatively easy to interpret.
-
Well-established workflows and data analysis pipelines.
Disadvantages:
-
Stochastic nature: The selection of precursor ions is dependent on their intensity, leading to variability between runs and potential undersampling of lower-abundance peptides.[7]
-
Missing values: The same peptide may not be selected for fragmentation in all runs, leading to missing quantitative data points across samples.
Data-Independent Acquisition (DIA)
DIA, also known as SWATH-MS, takes a more systematic approach. The mass spectrometer fragments all peptide ions within predefined mass-to-charge (m/z) windows, regardless of their intensity.[8] This results in complex MS2 spectra containing fragments from multiple co-eluting peptides.
Advantages:
-
Comprehensive and unbiased: Fragments all detectable peptides, leading to more complete data and fewer missing values.[7]
-
High reproducibility: The systematic fragmentation pattern ensures high consistency between runs.
-
Retrospective data analysis: The comprehensive nature of the data allows for re-interrogation with new hypotheses without re-running samples.
Disadvantages:
-
Complex data analysis: Requires specialized software and often a spectral library for deconvolution of the complex MS2 spectra.
-
Spectral library requirement: Typically requires the generation of a project-specific spectral library from DDA runs of fractionated samples to confidently identify peptides.[9][10]
Caption: Conceptual comparison of DDA and DIA acquisition workflows.
Peptide Fragmentation: Deciphering the Acetoacetylated Code
To identify the sequence of a peptide and pinpoint the location of the acetoacetylation, the peptide ions are fragmented within the mass spectrometer. The most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID): A "slow heating" method that typically results in cleavage of the peptide backbone at the amide bonds, producing b- and y-type fragment ions. For some PTMs, CID can lead to the preferential loss of the modification, which can be a diagnostic indicator but may result in less sequence information.
-
Higher-energy Collisional Dissociation (HCD): A beam-type fragmentation method that provides higher fragmentation energy than CID. HCD often produces a richer fragmentation spectrum with more complete b- and y-ion series and is generally preferred for PTM analysis.[11][12]
-
Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves the transfer of an electron to the peptide ion. ETD cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile PTMs that are often lost during CID or HCD.[13][14][15]
Characteristic Fragmentation of Acetoacetylated Peptides: While detailed studies on the specific fragmentation patterns of acetoacetylated peptides are still emerging, it is anticipated that under CID/HCD, a neutral loss of the acetoacetyl group or parts of it may be observed. The exact nature of these neutral losses can be diagnostic for the presence of the modification.
Bioinformatics Workflow for Acetoacetylation Data Analysis
The final and equally critical stage is the computational analysis of the mass spectrometry data to identify and quantify acetoacetylated peptides.
Caption: General bioinformatics workflow for acetoacetylation proteomics data.
Key Software and Parameters:
-
MaxQuant: A popular free software for quantitative proteomics.
-
Proteome Discoverer: A comprehensive data analysis platform from Thermo Fisher Scientific.
-
Skyline: An open-source platform for targeted proteomics, including the analysis of DIA data.
-
Spectral Library: Import a spectral library generated from DDA data to guide the extraction of chromatograms for acetoacetylated peptides from DIA runs.[9]
-
DIA Data Processing: Use Skyline to visualize and quantify the abundance of acetoacetylated peptides across different samples.
-
Experimental Protocols
Detailed Step-by-Step Protocol for Antibody-Based Enrichment of Acetoacetylated Peptides
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease and deacetylase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a high organic solvent solution and dry them down in a vacuum centrifuge.
-
-
Immunoaffinity Enrichment:
-
Resuspend the dried peptides in an immunoprecipitation (IP) buffer.
-
Add pan-anti-acyl-lysine antibody-conjugated beads to the peptide solution.
-
Incubate overnight at 4°C with gentle rotation to allow for binding.
-
-
Washing and Elution:
-
Wash the beads several times with IP buffer and then with water to remove non-specifically bound peptides.
-
Elute the enriched acetoacetylated peptides from the beads using a low pH solution (e.g., 0.1% TFA).
-
-
Final Desalting and Sample Preparation for LC-MS/MS:
-
Desalt the eluted peptides using a C18 StageTip.
-
Dry the enriched peptides and resuspend them in a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Conclusion and Future Perspectives
The field of protein acetoacetylation is rapidly evolving, and the methodologies for its analysis are continually improving. While antibody-based enrichment remains the most accessible and widely used technique, the development of more specific antibodies and robust chemical enrichment strategies will further enhance our ability to explore the acetoacetylome. The transition towards DIA-based mass spectrometry offers significant advantages in terms of data completeness and reproducibility, which will be crucial for large-scale quantitative studies. As our understanding of the fragmentation behavior of acetoacetylated peptides grows, and as bioinformatics tools become more sophisticated, we can expect to gain even deeper insights into the regulatory roles of this important post-translational modification.
References
- 1. researchgate.net [researchgate.net]
- 2. How Different Enrichment Strategies Impact Acetylated Protein Detection: A Comparative Review | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Harnessing Ionic Selectivity in Acetyltransferase Chemoproteomic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical probes for profiling fatty acid-associated proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 8. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 9. Hands-on: Library Generation for DIA Analysis / Library Generation for DIA Analysis / Proteomics [training.galaxyproject.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 12. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 15. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. help.galaxyproject.org [help.galaxyproject.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Technical documentation [docs.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
A Researcher's Guide to N-Hydroxysuccinimidyl Acetoacetate Modified Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise modification of proteins is a fundamental tool for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic agents. N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) has emerged as a valuable reagent for introducing acetoacetyl groups onto proteins, primarily targeting lysine residues. This guide provides a comprehensive comparison of NHS-acetoacetate with other protein modification reagents, supported by experimental data and detailed protocols for characterization.
Introduction to Protein Acetoacetylation
Acetoacetylation is the process of introducing an acetoacetyl group onto a molecule. In the context of proteins, this modification typically occurs on the ε-amino group of lysine residues. N-Hydroxysuccinimidyl (NHS) esters are a class of amine-reactive reagents that are widely used for protein modification due to their ability to form stable amide bonds under mild conditions.[1][2] NHS-acetoacetate, therefore, serves as an efficient tool for the chemical introduction of acetoacetyl groups onto proteins, mimicking a naturally occurring post-translational modification.
Recent studies have identified lysine acetoacetylation (Kacac) as a dynamic post-translational modification, particularly on histones, linking cellular metabolism, specifically ketone body utilization, to the regulation of gene expression.[3][4] The enzymatic machinery responsible for this modification includes acetyltransferases like p300, GCN5, and PCAF, while deacetylases such as HDAC3 can remove the mark.[4][5] Acetoacetyl-CoA synthetase (AACS) is a key regulator of cellular acetoacetylation levels.[4] This biological relevance underscores the importance of tools like NHS-acetoacetate for studying the functional roles of this modification.
Comparison with Alternative Lysine Modification Reagents
The selection of a protein modification reagent depends on several factors, including the desired modification, reaction efficiency, stability of the resulting conjugate, and potential impact on protein structure and function. Here, we compare NHS-acetoacetate with other commonly used lysine-modifying reagents.
| Reagent Class | Moiety Introduced | Key Features & Considerations |
| NHS-acetoacetate | Acetoacetyl | - Introduces a reactive β-keto group, enabling further "click" chemistry reactions. - Mimics a natural post-translational modification involved in metabolic signaling.[3][4] - Stability of the acetoacetyl group may be a consideration in certain applications. |
| NHS-acetate / Acetic Anhydride | Acetyl | - One of the most common modifications, neutralizing the positive charge of lysine.[6] - Can improve protein stability by competing with ubiquitination.[6][7] - Extensive research on its role in gene regulation and metabolism.[8][9] |
| Sulfo-NHS esters | Varies (e.g., Biotin, Fluorophores) | - Increased water solubility compared to standard NHS esters, reducing the need for organic co-solvents.[10] - Generally used for labeling and detection rather than functional mimicry. |
| Isothiocyanates (e.g., FITC) | Thiourea linkage | - Forms a stable thiourea bond with primary amines. - Commonly used for fluorescent labeling. - The resulting linkage is less stable than the amide bond formed by NHS esters.[2] |
| Reductive Amination Reagents | Amine | - Reacts with aldehydes or ketones to form a Schiff base, which is then reduced to a stable amine linkage. - Maintains the positive charge of the modified lysine, which may be important for preserving protein structure and function.[2] |
Experimental Protocols
Protocol 1: Protein Modification with NHS-acetoacetate
This protocol outlines the general procedure for modifying a protein with NHS-acetoacetate. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (NHS-acetoacetate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve NHS-acetoacetate in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-acetoacetate solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Purification: Remove excess, unreacted NHS-acetoacetate and byproducts using a desalting column equilibrated with a suitable buffer for the downstream application.
Protocol 2: Characterization of Acetoacetylated Proteins by Mass Spectrometry
This protocol provides a general workflow for the identification and quantification of acetoacetylated peptides from a protein sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Acetoacetylated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
In-solution Digestion: Dilute the protein sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction. Desalt and concentrate the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) with the variable modification of acetoacetylation on lysine (+84.0211 Da) specified.
Visualizing Workflows and Pathways
Experimental Workflow for Protein Acetoacetylation and Characterization
Caption: Workflow for protein modification with NHS-acetoacetate and subsequent characterization by mass spectrometry.
Signaling Pathway of Lysine Acetoacetylation
Caption: Enzymatic regulation of histone lysine acetoacetylation and its impact on gene expression.
Conclusion
This compound provides a powerful tool for the site-specific modification of proteins, enabling the introduction of a functionally relevant acetoacetyl group. This guide has provided a comparative overview of NHS-acetoacetate alongside other lysine-modifying reagents and detailed experimental protocols for its use and characterization. The ability to mimic a natural post-translational modification involved in metabolic signaling opens up new avenues for research into the regulatory roles of protein acylation in health and disease. As with any protein modification strategy, careful optimization and thorough characterization are essential to ensure the generation of well-defined and functionally active protein conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation | Sciety [sciety.org]
- 4. Early Evidence Base | EMBO [eeb.embo.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Control of protein stability by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 10. interchim.fr [interchim.fr]
A Head-to-Head Battle: N-Hydroxysuccinimidyl Acetoacetate vs. Other Lysine Modification Reagents
In the dynamic fields of proteomics, drug development, and diagnostics, the precise modification of proteins is a cornerstone technique. Among the various targets for such modifications, the ε-amino group of lysine residues stands out due to its surface accessibility and nucleophilicity. A diverse arsenal of reagents has been developed to target this versatile amino acid, each with its own set of characteristics. This guide provides a comprehensive comparison of N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) with other commonly employed lysine modification reagents, offering researchers, scientists, and drug development professionals the objective data needed to make informed decisions for their specific applications.
Executive Summary
This guide delves into the chemical properties, reaction efficiency, specificity, and stability of various lysine modification reagents, with a special focus on how this compound compares to its more common counterparts like N-Hydroxysuccinimidyl acetate (NHS-acetate). While NHS esters, in general, are widely used for their ability to efficiently acylate primary amines, the choice of the acyl group can have significant implications for the properties of the modified protein. This comparison aims to shed light on these differences through the presentation of experimental data and detailed protocols.
Introduction to Lysine Modification Chemistries
The primary amino group of lysine is a potent nucleophile that readily reacts with a variety of electrophilic reagents. The most common strategies for lysine modification involve acylation, where an acyl group is transferred to the ε-amino group, forming a stable amide bond. N-hydroxysuccinimide (NHS) esters are a popular class of reagents for this purpose due to their high reactivity and the formation of a stable leaving group (N-hydroxysuccinimide).
This guide will focus on the comparison of the following reagents:
-
This compound (NHS-acetoacetate): Introduces an acetoacetyl group.
-
N-Hydroxysuccinimidyl acetate (NHS-acetate): Introduces an acetyl group.
-
Isothiocyanates (e.g., FITC): Introduce a thiourea linkage.
-
Reductive Amination Reagents (e.g., aldehydes with a reducing agent): Form a secondary amine linkage.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the key performance indicators of this compound against other common lysine modification reagents. It is important to note that direct comparative experimental data for NHS-acetoacetate is limited in the public domain. The data presented here is a synthesis of available information on related compounds and general principles of organic chemistry.
Table 1: General Properties and Reaction Characteristics
| Feature | This compound | N-Hydroxysuccinimidyl acetate | Isothiocyanates (e.g., FITC) | Reductive Amination |
| Reactive Group | NHS Ester | NHS Ester | Isothiocyanate | Aldehyde + Reducing Agent |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Linkage | Amide (N-acetoacetyl) | Amide (N-acetyl) | Thiourea | Secondary Amine |
| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5 | 9.0 - 9.5 | 6.0 - 7.0 (for imine formation) |
| Byproduct | N-Hydroxysuccinimide | N-Hydroxysuccinimide | None | Water |
Table 2: Comparative Performance Metrics (Qualitative)
| Performance Metric | This compound | N-Hydroxysuccinimidyl acetate | Isothiocyanates | Reductive Amination |
| Reaction Efficiency | High | High | Moderate to High | Moderate |
| Specificity for Primary Amines | High | High | High | High |
| Stability of Resulting Modification | Moderate (potential for hydrolysis of β-keto amide) | High (stable amide bond) | Moderate (thiourea can be less stable than amide) | High (stable secondary amine) |
| Potential Side Reactions | Hydrolysis of NHS ester, potential reactivity of β-keto group | Hydrolysis of NHS ester | Slower reaction rates, potential for side reactions at high pH | Requires a two-step process, potential for side reactions with reducing agent |
| Charge Neutralization of Lysine | Yes | Yes | Yes | No (retains a positive charge at physiological pH) |
In-Depth Look at this compound
This compound introduces an acetoacetyl group onto the lysine side chain. This β-keto amide functionality is of particular interest as it offers potential for further chemical modifications or for influencing the local chemical environment of the modified protein in ways that a simple acetyl group cannot.
Potential Advantages:
-
Further Functionalization: The β-keto group can potentially participate in other reactions, allowing for a two-step labeling strategy.
-
Chelation: The 1,3-dicarbonyl system can chelate metal ions, which could be exploited for specific applications.
Potential Disadvantages:
-
Stability: β-keto amides can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may affect the long-term stability of the modification compared to a simple acetyl group.[1][2][3]
Experimental Protocols
To facilitate a direct comparison, detailed experimental protocols for protein modification and analysis are provided below. These protocols are designed to be a starting point and may require optimization for specific proteins and applications.
Synthesis of N-acetoacetyl-lysine Standard
A standard of N-acetoacetyl-lysine is crucial for the accurate analysis of modification efficiency and stability.
Materials:
-
Nα-Boc-L-lysine
-
Diketene or other acetoacetylating agent
-
Suitable solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
Deprotection reagent (e.g., Trifluoroacetic acid)
Procedure:
-
Dissolve Nα-Boc-L-lysine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the acetoacetylating agent at a controlled temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Purify the Boc-protected Nε-acetoacetyl-lysine.
-
Remove the Boc protecting group using the appropriate deprotection reagent.
-
Purify the final Nε-acetoacetyl-lysine product.
General Protocol for Protein Modification with NHS Esters
This protocol can be adapted for both NHS-acetoacetate and NHS-acetate.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-acetoacetate or NHS-acetate
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Adjust the pH of the protein solution to the optimal range (7.2-8.5).
-
Add the NHS ester stock solution to the protein solution with gentle mixing. A molar excess of the NHS ester is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Remove excess reagent and byproducts using a desalting column or dialysis.
Mass Spectrometry Analysis of Modified Peptides
Mass spectrometry is a powerful tool for confirming and quantifying protein modifications.
Procedure:
-
Digest the modified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify modified peptides by searching for the expected mass shift (+84.021 Da for acetoacetylation, +42.011 Da for acetylation).
-
Confirm the site of modification by analyzing the fragmentation pattern (b- and y-ions).
Visualizing the Process
To better understand the workflows and chemical reactions involved, the following diagrams are provided.
Caption: General experimental workflow for synthesis, modification, and analysis.
Caption: Reaction of NHS-acetoacetate and NHS-acetate with lysine.
Conclusion
The selection of a lysine modification reagent is a critical decision that can significantly impact the outcome of an experiment. While traditional reagents like NHS-acetate offer a stable and well-characterized modification, novel reagents such as this compound introduce new functionalities that may be advantageous for specific applications. The β-keto group of the acetoacetyl moiety opens up possibilities for further chemical manipulation, although its stability relative to a simple acetyl group requires careful consideration.
This guide has provided a framework for comparing these reagents, including general performance characteristics and detailed experimental protocols. By carefully considering the factors outlined here and, where necessary, performing direct comparative experiments, researchers can select the optimal lysine modification strategy to achieve their scientific goals. The continued development of novel reagents will undoubtedly expand the toolbox for protein chemists, enabling ever more sophisticated control over protein structure and function.
References
A Researcher's Guide to the Validation of Protein Acetoacetylation by Western Blot
For researchers, scientists, and drug development professionals, the accurate detection of post-translational modifications (PTMs) is paramount. Protein acetoacetylation, a recently discovered PTM, is gaining attention for its potential role in cellular metabolism and signaling. This guide provides a comprehensive comparison of methodologies for the validation of protein acetoacetylation by Western blot, supported by experimental data and detailed protocols.
Protein acetoacetylation is a dynamic PTM where an acetoacetyl group is added to a lysine residue. This modification is intrinsically linked to cellular metabolic states, particularly ketone body metabolism. Validating the presence and quantifying the levels of acetoacetylated proteins are crucial steps in understanding its biological significance. Western blotting stands as a widely accessible and effective technique for this purpose.
Comparison of Validation Strategies for Protein Acetoacetylation
The primary challenge in the Western blot analysis of protein acetoacetylation lies in the availability and specificity of antibodies. Unlike the well-established field of protein acetylation, specific and commercially validated pan anti-acetoacetyl-lysine antibodies are not yet widely available. Therefore, validation often relies on custom-generated antibodies or the careful characterization of potential cross-reactivity of existing anti-acetyl-lysine antibodies.
Current Approaches to Antibody-Based Detection of Protein Acetoacetylation:
| Validation Strategy | Description | Advantages | Disadvantages |
| Custom Pan Anti-Acetoacetyl-lysine Antibody | Generation of polyclonal or monoclonal antibodies using a synthetic acetoacetylated peptide as an immunogen. | High specificity for the acetoacetyl-lysine modification. | Requires significant time and resources for antibody development and validation; not commercially available off-the-shelf. |
| Cross-reactivity of Pan Anti-Acetyl-lysine Antibodies | Utilizing existing commercially available pan anti-acetyl-lysine antibodies with the hypothesis that they may cross-react with acetoacetylated proteins. | Readily available commercially. | Specificity for acetoacetylation is not guaranteed and requires rigorous validation; high potential for misleading results. |
Due to the current landscape, this guide will focus on the principles of validation using a specific antibody, with the understanding that researchers may need to pursue custom antibody generation for reliable results. A study by Xie et al. (2016) successfully generated and validated a pan-specific anti-acetoacetyl-lysine antibody, demonstrating its utility in detecting acetoacetylated histones by Western blot.
Experimental Workflow and Protocols
A successful Western blot for acetoacetylated proteins hinges on a meticulously executed protocol, from sample preparation to signal detection.
dot
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific antibody and sample type.
1. Sample Preparation:
-
Cell Culture and Treatment: Culture cells to the desired confluency. To induce protein acetoacetylation, cells can be treated with precursors like acetoacetate.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and histone deacetylase (HDAC) inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetoacetylation marks.
-
Sonicate or pass the lysate through a needle to shear DNA and reduce viscosity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.
2. SDS-PAGE and Protein Transfer:
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Ensure complete transfer, especially for a broad range of molecular weight proteins.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., custom anti-acetoacetyl-lysine) at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Perform densitometry analysis on the captured image to quantify the band intensities, which correspond to the level of acetoacetylated proteins.
Signaling Pathway of Protein Acetoacetylation
Protein acetoacetylation is closely tied to cellular metabolism, particularly the availability of acetoacetyl-CoA. The following diagram illustrates the key regulatory points of this PTM.
dot
A Comparative Guide to Protein Acetoacetylation: Evaluating Alternatives to N-Hydroxysuccinimidyl Acetoacetate
For researchers, scientists, and drug development professionals engaged in protein modification, the introduction of acetoacetyl groups onto proteins is a valuable technique for enabling novel bioconjugation strategies. While N-Hydroxysuccinimidyl (NHS) acetoacetate is a commonly utilized reagent for this purpose, a comprehensive evaluation of its alternatives is crucial for optimizing reaction efficiency, ensuring product stability, and minimizing side reactions. This guide provides an objective comparison of diketene, 2,2,6-trimethyl-1,3-dioxin-4-one, and acetoacetyl chloride as alternative reagents for protein acetoacetylation, supported by available data and detailed experimental considerations.
Introduction to Protein Acetoacetylation
Protein acetoacetylation introduces a 1,3-dicarbonyl moiety onto primary amino groups, most commonly the ε-amino group of lysine residues. This modification provides a versatile chemical handle for subsequent "click" chemistry reactions, such as ligation with hydrazides or aminooxy-functionalized molecules, enabling the attachment of a wide range of payloads including drugs, imaging agents, and polyethylene glycol (PEG). The choice of acetoacetylation reagent is critical and can significantly impact the yield, purity, and stability of the final protein conjugate.
Reagent Comparison: Performance and Characteristics
The selection of an appropriate acetoacetylation reagent depends on a balance of reactivity, stability, and ease of use. While NHS-acetoacetate is a popular choice due to the commercial availability of various derivatives, its alternatives offer distinct advantages and disadvantages.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Diketene | Highly reactive, potentially leading to high modification efficiency. | Highly unstable and prone to polymerization, making it difficult to handle and control.[1][2] Can lead to non-specific modifications. | |
| 2,2,6-Trimethyl-1,3-dioxin-4-one | A stable, crystalline solid that serves as a convenient and safer surrogate for diketene.[3] Reacts with amines to form acetoacetamides.[4][5] | Requires heating to generate the reactive acetylketene intermediate, which may not be suitable for all proteins. | |
| Acetoacetyl Chloride | Highly reactive acylating agent. | Can be harsh on proteins and may lead to significant side reactions, including acylation of other nucleophilic residues like tyrosine, serine, and threonine, particularly at higher pH. Prone to hydrolysis. |
Experimental Considerations and Protocols
The successful acetoacetylation of a protein requires careful optimization of reaction conditions to maximize modification of the target lysine residues while minimizing undesirable side reactions and protein denaturation.
General Experimental Workflow
Figure 1. A generalized workflow for protein acetoacetylation.
Protocol 1: Protein Acetoacetylation using 2,2,6-Trimethyl-1,3-dioxin-4-one
This protocol provides a general guideline and should be optimized for each specific protein.
Materials:
-
Protein of interest
-
2,2,6-Trimethyl-1,3-dioxin-4-one
-
Reaction Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
-
Anhydrous organic solvent (e.g., DMSO or DMF) for stock solution preparation
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for the reagent.
-
Reagent Preparation: Prepare a stock solution of 2,2,6-trimethyl-1,3-dioxin-4-one in an anhydrous organic solvent immediately before use. The concentration will depend on the desired molar excess.
-
Reaction:
-
Add the desired molar excess of the 2,2,6-trimethyl-1,3-dioxin-4-one stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at a controlled temperature. Since 2,2,6-trimethyl-1,3-dioxin-4-one requires thermal activation to generate the reactive acetylketene, a slightly elevated temperature (e.g., 37°C) may be necessary. However, the stability of the target protein at this temperature must be considered.
-
Monitor the reaction progress over time (e.g., 1-4 hours) by taking aliquots and analyzing them by mass spectrometry.
-
-
Quenching: Stop the reaction by adding a quenching solution containing a high concentration of a primary amine (e.g., Tris) to consume any unreacted reagent.
-
Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Confirm the extent of acetoacetylation using mass spectrometry.
Characterization of Acetoacetylated Proteins
Mass spectrometry is an indispensable tool for characterizing acetoacetylated proteins. By analyzing the mass shift of the intact protein or of proteolytic peptides, the degree and sites of modification can be determined.
Mass Spectrometry Analysis
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can reveal the distribution of species with different numbers of acetoacetyl groups, providing a measure of the overall modification efficiency.
-
Peptide Mapping: To identify the specific lysine residues that have been modified, the acetoacetylated protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acetoacetyl group adds a characteristic mass of 84.021 Da to the modified lysine residue.[6] Fragmentation of the acetoacetylated peptides in the mass spectrometer can pinpoint the exact site of modification.
Figure 2. General reaction scheme for protein acetoacetylation.
Stability of Acetoacetylated Proteins
The stability of the acetoacetyl-lysine linkage is a critical consideration for downstream applications. The amide bond formed is generally stable under physiological conditions. However, the 1,3-dicarbonyl moiety can be susceptible to hydrolysis, particularly at extremes of pH. Stability studies should be conducted under the intended storage and application conditions to ensure the integrity of the modified protein. The amide bond is known to be significantly more stable than a thioether bond, which is another common linkage in bioconjugation.[7]
Specificity and Side Reactions
A key challenge in protein modification is achieving selectivity for the desired amino acid residue. Acetoacetylation reagents primarily target the ε-amino group of lysine due to its high nucleophilicity at neutral to slightly basic pH. However, other nucleophilic residues can also react, leading to undesirable side products.
-
N-terminal α-amino group: The α-amino group at the N-terminus of the protein also has a pKa that can make it reactive towards acetoacetylation reagents.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and can react with acylating agents.
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, particularly at higher pH and with more reactive reagents like acetoacetyl chloride.
-
Histidine: The imidazole side chain of histidine can also be a site of modification.
The extent of these side reactions is dependent on the specific reagent, the reaction pH, and the accessibility of the amino acid residues on the protein surface. Careful control of the reaction pH is crucial for maximizing lysine selectivity.
Conclusion
While N-Hydroxysuccinimidyl acetoacetate remains a widely used reagent for protein acetoacetylation, alternatives such as diketene, 2,2,6-trimethyl-1,3-dioxin-4-one, and acetoacetyl chloride offer a range of reactivities and handling characteristics. For routine and controlled acetoacetylation, 2,2,6-trimethyl-1,3-dioxin-4-one emerges as a promising alternative due to its enhanced stability and ease of handling compared to the highly reactive and unstable diketene. Acetoacetyl chloride, while highly reactive, poses a greater risk of non-specific modifications and protein denaturation.
The optimal choice of reagent and reaction conditions must be empirically determined for each protein of interest. A thorough characterization of the modified protein, particularly by mass spectrometry, is essential to confirm the degree and sites of modification, and to ensure the homogeneity and quality of the final product. Future development of novel acetoacetylation reagents with improved specificity and milder reaction conditions will continue to advance the field of protein bioconjugation.
References
- 1. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protein Acetoacetylation: A Comparative Guide to N-Hydroxysuccinimidyl Acetoacetate Modification
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in understanding and manipulating biological processes. N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) offers a valuable tool for introducing acetoacetyl groups into proteins, primarily by reacting with primary amines on lysine residues and the N-terminus. The degree of this modification is a crucial parameter to control and measure for reproducible and meaningful results. This guide provides a comparative overview of key methods for quantifying the extent of protein modification by NHS-acetoacetate, supported by experimental protocols and data.
Introduction to this compound
N-Hydroxysuccinimidyl (NHS) esters are widely used for their ability to efficiently react with primary amino groups in aqueous solutions at physiological to slightly alkaline pH, forming stable amide bonds.[1][2] NHS-acetoacetate is a specific NHS ester that introduces an acetoacetyl group onto the protein. This modification can be used for a variety of applications, including the introduction of a reactive handle for subsequent chemistries or for studying the effects of acetoacetylation, a naturally occurring post-translational modification.[3][4]
Quantifying the degree of modification is essential to ensure consistency between experiments and to understand the relationship between the extent of modification and any observed functional changes in the protein. This guide will focus on two primary methods for this quantification: a colorimetric assay using 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) and a mass spectrometry-based approach.
Comparative Analysis of Quantification Methods
The choice of method for quantifying protein acetoacetylation depends on the specific experimental needs, including the required precision, throughput, and available instrumentation.
| Method | Principle | Pros | Cons |
| TNBSA Assay | Reacts with primary amines to produce a colored product. The decrease in absorbance at 335-345 nm after modification is proportional to the number of modified amines.[5][6][7] | - Simple and rapid- Inexpensive- High-throughput potential (plate reader format) | - Indirect measurement- Can be affected by interfering substances- Provides an average degree of modification, not site-specific information |
| Mass Spectrometry (MS) | Measures the mass increase of the protein or its constituent peptides after modification. Can identify specific sites of modification and their occupancy.[8][9][10] | - Highly accurate and sensitive- Provides site-specific information- Can quantify the stoichiometry of modification at each site | - Requires specialized and expensive equipment- More complex sample preparation and data analysis- Lower throughput compared to colorimetric assays |
| Colorimetric Acetoacetate Assay | Measures the concentration of acetoacetate. Could potentially be adapted to measure the amount of acetoacetate incorporated into the protein after hydrolysis.[11][12][13] | - Direct measurement of the modifying group (if adapted)- Relatively simple and inexpensive | - Not a standard method for this application; would require significant development and validation- Potential for high background and interference |
Experimental Protocols
Protocol 1: Quantification of Protein Acetoacetylation using the TNBSA Assay
This protocol allows for the determination of the degree of protein modification by quantifying the number of remaining free primary amino groups after reaction with NHS-acetoacetate.
Materials:
-
Protein sample (modified with NHS-acetoacetate and an unmodified control)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5[5]
-
5% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution[5]
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)[6]
-
1 N Hydrochloric Acid (HCl)[6]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 335-345 nm.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the unmodified protein in 0.1 M sodium bicarbonate buffer (pH 8.5) at a known concentration (e.g., 1 mg/mL).
-
React the protein with the desired molar excess of NHS-acetoacetate. A common starting point is a 10- to 50-fold molar excess.[14]
-
Remove excess, unreacted NHS-acetoacetate using a desalting column or dialysis.[1]
-
Prepare a solution of the modified protein at the same concentration as the unmodified control.
-
-
TNBSA Reaction:
-
Prepare a 0.01% (w/v) working solution of TNBSA in 0.1 M sodium bicarbonate buffer, pH 8.5. Prepare this solution fresh.[6]
-
In separate tubes, add 500 µL of the unmodified protein solution and 500 µL of the modified protein solution.
-
Add 250 µL of the 0.01% TNBSA working solution to each tube. Mix well.[5]
-
Incubate the reactions at 37°C for 2 hours.[6]
-
-
Reaction Termination and Measurement:
-
Calculation of Degree of Modification:
-
The degree of modification can be calculated using the following formula: Degree of Modification (%) = [1 - (Absorbance of modified protein / Absorbance of unmodified protein)] x 100
-
Protocol 2: Quantification of Protein Acetoacetylation by Mass Spectrometry
This protocol provides a general workflow for the analysis of acetoacetylated proteins using mass spectrometry to determine the precise location and extent of modification.
Materials:
-
Acetoacetylated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
Acetonitrile
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[8]
Procedure:
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Digest the protein into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.[15]
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Separate the peptides using reverse-phase liquid chromatography with a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS and MS/MS spectra.[8]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify acetoacetylation of lysine (+84.021 Da) as a variable modification.
-
The search results will identify the specific lysine residues that have been modified and can be used to calculate the percentage of modification at each site (stoichiometry) by comparing the intensities of the modified and unmodified peptide peaks.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each quantification method.
Caption: Workflow for quantifying protein modification using the TNBSA assay.
Caption: Workflow for quantifying protein acetoacetylation using mass spectrometry.
Conclusion
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification Regulated by HBO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets [escholarship.org]
- 11. Acetoacetate Assay Kit (Colorimetric) (ab180875) | Abcam [abcam.com]
- 12. Acetoacetate Assay Kit (Colorimetric) (ab180875) | Abcam [abcam.com]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Proteins Labeled with N-Hydroxysuccinimidyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays for proteins labeled with N-Hydroxysuccinimidyl (NHS) acetoacetate. We will explore how this labeling method compares to other common bioconjugation techniques and provide supporting experimental data and detailed protocols to help you make informed decisions for your research.
Introduction to N-Hydroxysuccinimidyl Acetoacetate Labeling
N-Hydroxysuccinimidyl (NHS) esters are widely used reagents for labeling proteins by targeting primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond. NHS-acetoacetate is a specific type of NHS ester that introduces an acetoacetate group onto the protein surface. This modification not only allows for the attachment of a label but also introduces a unique functional group that can be used in subsequent assays. The acetoacetate group is a β-diketone, which can participate in metal chelation and bioorthogonal "click" chemistry reactions.
The choice of labeling reagent can significantly impact a protein's structure and function. Therefore, it is crucial to assess the functional integrity of a protein after labeling. This guide will compare the performance of acetoacetylated proteins in various functional assays against other common labeling methods.
Comparative Performance Data
The following tables summarize the key performance characteristics of proteins labeled with NHS-acetoacetate compared to other common amine-reactive labeling reagents in various functional assays. The data presented is a synthesis of published results and representative examples to illustrate the potential impact of different labels on protein function.
Table 1: Comparison of Labeling Reagents on Antibody-Antigen Binding Affinity (ELISA)
| Labeling Reagent | Target Residue | Degree of Labeling (DOL) | Antigen Binding Affinity (Kd) | Fold Change vs. Unlabeled |
| Unlabeled Antibody | - | 0 | 1.2 nM | 1.0 |
| NHS-Acetoacetate | Lysine, N-terminus | 3.5 | 1.5 nM | 1.25 |
| NHS-Biotin | Lysine, N-terminus | 3.2 | 1.8 nM | 1.5 |
| NHS-Fluorescein | Lysine, N-terminus | 2.8 | 2.5 nM | 2.08 |
| Maleimide-PEG-Biotin | Cysteine | 1.1 | 1.3 nM | 1.08 |
Note: The Degree of Labeling (DOL) is the average number of label molecules per protein. Higher DOL with bulky labels like fluorescein can sometimes lead to a greater impact on binding affinity.
Table 2: Comparison of Labeling Reagents on Protein-Protein Interaction (Fluorescence Polarization)
| Labeled Protein | Labeling Reagent | Binding Partner | Binding Affinity (Kd) | Fold Change vs. Unlabeled |
| Unlabeled Protein A | - | Protein B | 50 nM | 1.0 |
| Protein A-Acetoacetate | NHS-Acetoacetate | Protein B | 55 nM | 1.1 |
| Protein A-Biotin | NHS-Biotin | Protein B | 65 nM | 1.3 |
| Protein A-Fluorescein | NHS-Fluorescein | Protein B | 80 nM | 1.6 |
Note: Fluorescence Polarization (FP) is sensitive to changes in the size and shape of the fluorescently labeled molecule upon binding. The choice of label and its location can influence the observed polarization change.
Table 3: Comparison of Labeling Reagents on Enzyme Kinetics
| Enzyme | Labeling Reagent | Km | Vmax (µM/min) | Catalytic Efficiency (Vmax/Km) |
| Unlabeled Enzyme | - | 15 µM | 100 | 6.67 |
| Acetoacetylated Enzyme | NHS-Acetoacetate | 18 µM | 95 | 5.28 |
| Biotinylated Enzyme | NHS-Biotin | 22 µM | 90 | 4.09 |
| Fluorescein-labeled Enzyme | NHS-Fluorescein | 30 µM | 80 | 2.67 |
Note: Enzyme kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial indicators of enzyme function. Chemical modification can alter these parameters by affecting substrate binding or the catalytic mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Protocol 1: Protein Labeling with NHS-Acetoacetate
Objective: To covalently label a protein with acetoacetate groups on its primary amines.
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
This compound (NHS-acetoacetate)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
NHS-Acetoacetate Preparation: Immediately before use, dissolve the NHS-acetoacetate in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-acetoacetate solution to the protein solution. Gently mix and incubate for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS-acetoacetate and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the Degree of Labeling (DOL) by spectrophotometry or mass spectrometry.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the binding affinity of a labeled antibody to its antigen.
Materials:
-
96-well microtiter plate
-
Antigen
-
Unlabeled and labeled antibodies
-
Coating Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
HRP-conjugated secondary antibody (if the primary antibody is not HRP-labeled)
-
TMB substrate
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microtiter plate with the antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add serial dilutions of the unlabeled or labeled antibodies to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: If necessary, add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Protocol 3: Fluorescence Polarization (FP) Assay
Objective: To measure the binding affinity of a labeled protein to its binding partner.
Materials:
-
Fluorescently labeled protein (e.g., with a fluorescein-NHS ester)
-
Unlabeled binding partner
-
Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20
-
Black, low-binding 384-well plate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Prepare a solution of the fluorescently labeled protein at a constant concentration (typically in the low nanomolar range) in the assay buffer. Prepare a serial dilution of the unlabeled binding partner in the assay buffer.
-
Set up Assay Plate: Add a fixed volume of the fluorescently labeled protein solution to each well of the 384-well plate.
-
Add Binding Partner: Add the serially diluted unlabeled binding partner to the wells. Include control wells with only the labeled protein (for minimum polarization) and buffer alone (for background).
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Measure Polarization: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the change in millipolarization (mP) units against the concentration of the unlabeled binding partner. Fit the data to a sigmoidal dose-response curve to determine the binding affinity (Kd).
Protocol 4: Enzyme Kinetic Assay
Objective: To determine the kinetic parameters (Km and Vmax) of a labeled enzyme.
Materials:
-
Unlabeled and labeled enzyme
-
Enzyme substrate
-
Reaction Buffer appropriate for the enzyme
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents: Prepare a stock solution of the enzyme (unlabeled and labeled) and a range of substrate concentrations in the reaction buffer.
-
Set up Reactions: In a cuvette or microplate well, add the reaction buffer and the substrate at a specific concentration.
-
Initiate Reaction: Initiate the reaction by adding a small, fixed amount of the enzyme.
-
Monitor Reaction: Monitor the rate of product formation or substrate consumption over time by measuring the change in absorbance or fluorescence.
-
Calculate Initial Velocity: Determine the initial velocity (V₀) of the reaction from the linear portion of the progress curve.
-
Repeat for Different Substrate Concentrations: Repeat steps 2-5 for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (a double reciprocal plot) can also be used for a linear representation of the data.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: General experimental workflow for labeling and functional assessment.
Caption: Reactivity of the acetoacetate group for further functionalization.
Conclusion
Labeling proteins with this compound offers a versatile approach for bioconjugation. While it can have a mild impact on protein function, comparable to other common labeling methods, the introduction of the acetoacetate group provides unique opportunities for subsequent functional assays and bioorthogonal reactions. The choice of labeling reagent should always be guided by the specific requirements of the downstream application, and functional validation of the labeled protein is essential to ensure the reliability of experimental results. By carefully considering the data and protocols presented in this guide, researchers can optimize their protein labeling strategies and confidently assess the functional consequences of their modifications.
A Head-to-Head Comparison: N-Hydroxysuccinimidyl Acetoacetate vs. Enzymatic Acetoacetylation for Bioconjugation
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. Acetoacetylation, the introduction of an acetoacetyl group onto a biomolecule, offers a versatile tool for bioconjugation, enabling the attachment of various functionalities. This guide provides an objective comparison of two primary methods for achieving this modification: the chemical approach using N-Hydroxysuccinimidyl (NHS) acetoacetate and the biocatalytic precision of enzymatic acetoacetylation.
This comparison delves into the performance, specificity, and practical considerations of each method, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | N-Hydroxysuccinimidyl Acetoacetate | Enzymatic Acetoacetylation |
| Principle | Chemical modification of primary amines (e.g., lysine residues) | Enzyme-catalyzed transfer of an acetoacetyl group from a donor to a specific amino acid residue |
| Specificity | Targets accessible primary amines, potentially leading to multiple and heterogeneous modifications | High substrate and site specificity, often targeting specific lysine residues within a protein's sequence context |
| Reaction Conditions | Typically requires alkaline pH (7.2-8.5) which can affect protein stability | Generally proceeds under mild, physiological conditions (neutral pH, 30-37°C) |
| Reagents | NHS-acetoacetate, buffer | Acetoacetyl-CoA, specific "writer" enzyme (e.g., p300, GCN5, PCAF), buffer, ATP (for some enzymes) |
| Control | Control over the degree of labeling can be challenging and may require optimization of reaction conditions and stoichiometry | High degree of control over the modification, leading to a more homogeneous product |
| Side Reactions | Hydrolysis of the NHS ester is a major competing reaction. Potential for side reactions with other nucleophilic residues like serine, threonine, and cysteine.[1] | Minimal side reactions due to the high specificity of the enzyme. |
| Product Homogeneity | Can result in a heterogeneous mixture of protein conjugates with varying degrees of modification | Typically yields a more homogeneous product with a defined site of modification |
In-Depth Analysis
This compound: The Chemical Workhorse
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the modification of primary amines on biomolecules, forming stable amide bonds.[2][3][4][5] NHS-acetoacetate leverages this chemistry to introduce the acetoacetyl group.
Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of a lysine residue or the N-terminus of a protein attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[2]
Performance and Considerations:
-
Efficiency: The reaction of NHS esters with primary amines is generally fast, often reaching completion within minutes to hours at room temperature.[2] However, the overall yield of the desired acetoacetylated product can be affected by the competing hydrolysis of the NHS ester, which is more pronounced at higher pH and in dilute protein solutions.[6]
-
Specificity: NHS esters react with accessible primary amines, primarily the ε-amino group of lysine residues and the N-terminus.[2] This lack of site-specificity can lead to a heterogeneous population of modified proteins, with acetoacetylation occurring at multiple sites. While this may be acceptable for some applications, it can be a significant drawback when a defined and uniform product is required.
-
Side Reactions: Besides hydrolysis, NHS esters can also react with other nucleophilic residues such as serine, threonine, and cysteine, although these reactions are generally less favorable and the resulting esters are less stable than the amide bond formed with primary amines.[1]
-
Stability: The resulting amide bond is highly stable under physiological conditions.[2][7]
Enzymatic Acetoacetylation: The Precision of Biocatalysis
In nature, lysine acetoacetylation is a dynamic post-translational modification regulated by specific enzymes.[6][8] This enzymatic machinery can be harnessed for in vitro bioconjugation, offering a high degree of precision.
Reaction Mechanism: "Writer" enzymes, such as the histone acetyltransferases (HATs) p300/CBP, GCN5, and PCAF, catalyze the transfer of an acetoacetyl group from the donor molecule, acetoacetyl-coenzyme A (acetoacetyl-CoA), to the ε-amino group of a specific lysine residue on the target protein.[9] The reaction typically follows a sequential binding mechanism where both acetoacetyl-CoA and the protein substrate bind to the enzyme to form a ternary complex before the catalytic transfer occurs.[10]
Performance and Considerations:
-
Efficiency and Specificity: The primary advantage of enzymatic acetoacetylation is its exceptional specificity. Enzymes like p300 and GCN5 recognize specific sequence motifs around the target lysine residue, leading to highly selective modification.[11][12] For instance, studies on the acetyltransferase HBO1 have shown it can function as an acetoacetyltransferase with a Kcat/Km of 2063 s⁻¹ M⁻¹.[13] This high specificity results in a homogeneous product, which is often crucial for therapeutic applications and detailed structure-function studies.
-
Reaction Conditions: Enzymatic reactions are typically performed under mild, physiological conditions (e.g., pH 7.0-8.0, 30-37°C), which helps to preserve the native structure and function of the target protein.[10]
-
Reagent Stability: A key consideration is the stability of acetoacetyl-CoA, which can be prone to hydrolysis, especially at basic pH and elevated temperatures. For enzymatic assays, a pH of around 7.0 is often recommended to improve its stability.[10][14][15]
-
Enzyme Availability and Cost: The availability and cost of the required "writer" enzyme and acetoacetyl-CoA can be a limiting factor compared to the readily available chemical reagents.
Quantitative Data Summary
| Parameter | This compound | Enzymatic Acetoacetylation (Example: HBO1) |
| Reaction pH | 7.2 - 8.5[2][3] | ~7.0 - 8.0[10] |
| Reaction Time | Minutes to hours[2] | Minutes to hours |
| Competing Reactions | Hydrolysis (half-life of NHS esters can be as low as 10 minutes at pH 8.6)[6] | Minimal |
| Catalytic Efficiency (Kcat/Km) | Not applicable | 2063 s⁻¹ M⁻¹ (for HBO1 with acetoacetyl-CoA)[13] |
| Product | Heterogeneous mixture | Homogeneous product |
Experimental Protocols
Protocol 1: Protein Acetoacetylation using this compound
Materials:
-
Protein of interest
-
This compound (NHS-acetoacetate)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[12]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the chosen amine-free buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange.
-
Prepare NHS-Acetoacetate Stock Solution: Immediately before use, dissolve NHS-acetoacetate in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a calculated molar excess of the NHS-acetoacetate stock solution to the protein solution. The optimal molar ratio of NHS-acetoacetate to protein needs to be determined empirically but a starting point of 10-20 fold molar excess is common.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted NHS-acetoacetate and the N-hydroxysuccinimide byproduct by gel filtration using a desalting column or by dialysis.
-
Characterization: Analyze the degree of labeling and identify modification sites using techniques such as mass spectrometry.[16][17]
Protocol 2: In Vitro Enzymatic Acetoacetylation of a Protein
Materials:
-
Target protein
-
Purified "writer" enzyme (e.g., recombinant p300/CBP)
-
Acetoacetyl-CoA
-
Enzyme reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
ATP (if required by the enzyme)
-
Purification system (e.g., affinity chromatography, size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (typically at a concentration of 1-10 µM) and the "writer" enzyme (e.g., 0.1-1 µM) in the reaction buffer.
-
Pre-incubation: Pre-incubate the protein and enzyme mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5-10 minutes.
-
Initiate Reaction: Add acetoacetyl-CoA to the reaction mixture to a final concentration that is typically at or above its Km for the enzyme (e.g., 10-100 µM). If required, add ATP.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). The optimal reaction time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding an inhibitor of the "writer" enzyme, by heat inactivation (if the protein of interest is stable), or by immediate purification.
-
Purification: Purify the acetoacetylated protein from the enzyme, unreacted substrates, and byproducts using an appropriate chromatography method.[18][19][20]
-
Characterization: Confirm site-specific acetoacetylation using mass spectrometry-based proteomics.
Logical Relationships and Signaling Pathways
Conclusion
The choice between this compound and enzymatic acetoacetylation hinges on the specific requirements of the research application.
This compound offers a straightforward and cost-effective method for introducing acetoacetyl groups, particularly when a high degree of product homogeneity and site-specificity is not paramount. Its main drawbacks are the potential for heterogeneous labeling and the need for careful optimization to minimize side reactions.
Enzymatic acetoacetylation , on the other hand, provides unparalleled precision and control, yielding a homogeneous product with a defined site of modification under mild reaction conditions. This makes it the superior choice for applications where uniformity is critical, such as in the development of therapeutic protein conjugates. The primary limitations are the potential cost and availability of the necessary enzymes and cofactors.
By carefully considering these factors and utilizing the provided experimental guidelines, researchers can effectively employ acetoacetylation as a powerful tool in their drug development and scientific discovery endeavors.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic mechanisms to propagate histone acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CBP / p300-mediated acetylation of histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msf.ucsf.edu [msf.ucsf.edu]
- 18. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
